2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINPQMOLZWJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318465 | |
| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84737-23-5 | |
| Record name | 84737-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
CAS Number: 84737-23-5
This technical guide provides a comprehensive overview of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document outlines its chemical properties, potential synthesis methodologies, and its prospective applications, with a focus on its role as a versatile building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a highly functionalized pyrimidine ring system. The presence of three chlorine atoms and a trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability and binding affinity of a molecule to its biological target.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 84737-23-5 | [1][2][3][4][5] |
| Molecular Formula | C₅Cl₃F₃N₂ | [1] |
| Molecular Weight | 251.41 g/mol | [1] |
| MDL Number | MFCD22576326 | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[6]
A potential synthetic pathway is illustrated in the workflow diagram below. This proposed synthesis involves a two-step process starting from a suitable pyrimidine precursor.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Based on the synthesis of related compounds, a potential experimental protocol is outlined below. This should be considered a theoretical starting point and would require optimization.
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
This step would likely involve the trifluoromethylation of uracil using a suitable trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidant like tert-butyl peroxide.
Step 2: Chlorination of 5-(Trifluoromethyl)uracil
The resulting 5-(trifluoromethyl)uracil would then be subjected to chlorination. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at elevated temperatures. The addition of a tertiary amine base, such as N,N-dimethylaniline, may be required to facilitate the reaction. The introduction of the third chlorine atom at the 5-position likely requires more forcing conditions or a specific chlorinating agent.
Reactivity Profile
The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these substitutions will be influenced by the electronic effects of the trifluoromethyl group and the nitrogen atoms in the ring, as well as by the nature of the incoming nucleophile and the reaction conditions. This graded reactivity makes the compound a versatile scaffold for the sequential introduction of different functional groups, a key strategy in the construction of diverse chemical libraries for drug discovery.
Applications in Drug Discovery and Development
Trifluoromethylated pyrimidines are a prominent structural motif in many biologically active compounds, including kinase inhibitors, and agents with antiviral and antifungal properties.[7][8] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates.
While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, related 2,4,5-trichloropyrimidine derivatives are utilized in the synthesis of potent and selective inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[9]
The logical relationship for its potential application in kinase inhibitor development is depicted below.
Figure 2. Logical workflow for the application in kinase inhibitor synthesis.
Spectroscopic Data (Predicted)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: A singlet would be expected for the -CF₃ group.
-
¹³C NMR: Signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group would be observed. The carbon atoms attached to chlorine and the trifluoromethyl group would show characteristic chemical shifts and coupling constants (for the CF₃ carbon).
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 251.41 g/mol , with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its highly functionalized structure allows for the creation of diverse molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, its potential for the development of novel therapeutics, particularly kinase inhibitors, is significant. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.
References
- 1. CAS 84737-23-5 | 3H32-6-01 | MDL MFCD22576326 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. ivychem.com [ivychem.com]
- 3. 2,4,5-trichloro-4-trifluoropyriMidine | 84737-23-5 [m.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine-景明化工股份有限公司 [echochemical.com]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. lifechempharma.com [lifechempharma.com]
Technical Guide: Physicochemical Properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a critical intermediate.
Core Physical Properties
This compound is a halogenated pyrimidine derivative. Its trifluoromethyl group and multiple chlorine substituents impart distinct chemical reactivity, making it a valuable building block in organic synthesis. The quantitative physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 84737-23-5 | [1] |
| Molecular Formula | C₅Cl₃F₃N₂ | [1] |
| Molecular Weight | 251.42 g/mol | [2] |
| Boiling Point | 254.9°C at 760 mmHg | [2] |
| Density | 1.731 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | No specific data is available. However, related compounds such as 2,4,5-trichloropyrimidine are not miscible or are difficult to mix in water. It is anticipated to be soluble in various organic solvents. | [3] |
Experimental Protocols
Hypothetical Synthesis of this compound
This proposed two-step synthesis starts from 5-chloro-6-(trifluoromethyl)uracil.
Step 1: Synthesis of 5-chloro-6-(trifluoromethyl)uracil
A precursor, 6-(trifluoromethyl)uracil, would first need to be chlorinated at the 5-position. This can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to ensure complete reaction. Upon completion, the product, 5-chloro-6-(trifluoromethyl)uracil, is isolated through standard workup procedures, which may include quenching the reaction, extraction, and purification by crystallization or chromatography.
Step 2: Chlorination of 5-chloro-6-(trifluoromethyl)uracil
The resulting 5-chloro-6-(trifluoromethyl)uracil is then subjected to a more aggressive chlorination to replace the hydroxyl groups with chlorine atoms, yielding the final product.
-
Reaction Setup : 5-chloro-6-(trifluoromethyl)uracil is combined with a significant excess of a chlorinating agent, such as phosphoryl chloride (POCl₃). A tertiary amine, like N,N-diisopropylethylamine (DIPEA), is often added as a catalyst and acid scavenger.
-
Reaction Conditions : The reaction mixture is heated to reflux, typically in the range of 100-110°C, for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation : Once the reaction is complete, the excess phosphoryl chloride is carefully removed, often by distillation under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice.
-
Extraction and Purification : The aqueous mixture is extracted with an organic solvent, for example, dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography or distillation to yield this compound.
Logical Workflow: Application in Chemical Synthesis
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The multiple chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups.
The following diagram illustrates a generalized workflow for the use of this compound as a scaffold in the synthesis of diverse derivatives.
Caption: Generalized synthetic workflow using this compound.
References
An In-Depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research. This document details the compound's chemical structure, physicochemical properties, and provides insights into its synthesis. Furthermore, it explores the known and potential biological activities of trifluoromethylated pyrimidines, offering a basis for future research and development endeavors.
Chemical Structure and Properties
This compound is a pyrimidine ring substituted with three chlorine atoms at the 2, 4, and 5 positions, and a trifluoromethyl group at the 6 position. The presence of multiple electronegative halogen atoms and the trifluoromethyl group significantly influences the electronic properties and reactivity of the pyrimidine core.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84737-23-5 | [1] |
| Molecular Formula | C₅Cl₃F₃N₂ | |
| Molecular Weight | 251.42 g/mol | |
| Boiling Point | 254.9°C at 760 mmHg | |
| Density | 1.731 g/cm³ |
Synthesis
A general synthetic strategy for a related compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, involves a two-step process:
-
Trifluoromethylation of Uracil: Uracil is reacted with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), in the presence of an organic peroxide to yield 5-(trifluoromethyl)uracil.[2]
-
Chlorination: The resulting 5-(trifluoromethyl)uracil is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 4 positions.[2]
To achieve the desired this compound, modifications to this pathway would be necessary, potentially involving a starting material already substituted at the 6-position with a trifluoromethyl group or a subsequent chlorination step at the 5-position.
Experimental Protocol (Hypothetical, based on related syntheses):
A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the cited literature. Researchers aiming to synthesize this compound would need to adapt existing procedures for similar molecules, such as those for other chlorinated and trifluoromethylated pyrimidines.[2][3][4][5] This would likely involve multi-step synthesis with careful control of reaction conditions and purification of intermediates.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public literature. However, based on the structure, the following spectral characteristics can be anticipated:
-
¹³C NMR: Signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbons attached to chlorine and the trifluoromethyl group would exhibit characteristic chemical shifts and coupling constants (for the CF₃ carbon).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine atoms and the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, and C=N bonds within the pyrimidine ring.
For comparison, the ¹H NMR spectrum of the related compound 2,4,6-Trichloropyrimidine shows a single peak corresponding to the proton at the 5-position.[6] Spectroscopic data for other related compounds are also available and can serve as a reference.[7][8][9][10]
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied. However, the pyrimidine scaffold and the trifluoromethyl group are common moieties in many biologically active molecules, suggesting potential applications in drug discovery and agrochemical development.
Anticancer and Antiviral Potential
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[11][12][13][14] The incorporation of a trifluoromethyl group can enhance the biological activity of a molecule by increasing its metabolic stability and lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins.
The mechanism of action for many pyrimidine-based drugs involves the inhibition of key enzymes in metabolic pathways, such as those involved in nucleotide synthesis, or the modulation of signaling pathways critical for cell proliferation and survival.[15]
Agrochemical Applications
Trifluoromethylated pyrimidines are also utilized in the development of herbicides and fungicides. The trifluoromethyl group can enhance the efficacy of these compounds by increasing their stability and ability to penetrate target organisms.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are unknown, research on other trifluoromethylated pyrimidine derivatives provides some insights into potential mechanisms of action.
For instance, certain trifluoromethyl-pyrimidine derivatives have been shown to act as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both of which are important targets in cancer therapy.[16] Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.
The general mechanism of action for many pyrimidine analogs involves their incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis and function, or the inhibition of enzymes crucial for nucleotide metabolism.[17]
Diagram: Potential General Mechanism of Action for Pyrimidine Analogs
Below is a conceptual workflow illustrating a generalized mechanism by which pyrimidine derivatives might exert their biological effects.
Caption: A generalized workflow of the potential mechanism of action for pyrimidine analogs.
Conclusion
This compound represents a chemical scaffold with considerable potential for the development of novel therapeutic agents and agrochemicals. Its unique combination of a pyrimidine core with multiple halogen and trifluoromethyl substituents provides a foundation for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. Further research is warranted to fully elucidate the synthetic pathways, spectroscopic characteristics, and biological activities of this compound, which will be crucial for unlocking its full potential in various applications.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]
- 7. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 8. 5-Chloro-2,4,6-trifluoropyrimidine(697-83-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrpr.com [ijrpr.com]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and synthetic routes of key chemical intermediates is paramount. This guide provides a detailed overview of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and agrochemicals. The strategic incorporation of a trifluoromethyl group into pyrimidine scaffolds can enhance metabolic stability, binding affinity, and lipophilicity, making such compounds highly valuable in medicinal chemistry.
Physicochemical Properties
A comprehensive understanding of the molecular and physical properties of this compound is essential for its application in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 251.42 g/mol | [1] |
| Molecular Formula | C₅Cl₃F₃N₂ | [1] |
| Boiling Point | 254.9°C at 760 mmHg | [1] |
| Density | 1.731 g/cm³ | [1] |
| Storage Condition | 2-8°C, store under inert gas | [1] |
Synthetic Approaches and Methodologies
A plausible synthetic pathway, adapted from methodologies for related compounds, is outlined below. This proposed workflow serves as a foundational guide for researchers aiming to synthesize this and similar molecules.
Illustrative Experimental Protocol (for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine)
The following is an example of a synthetic protocol for a related compound, which can be adapted for the synthesis of the target molecule.
Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)
-
A reactor is charged with uracil, sodium trifluoromethanesulfinate (CF₃SO₂Na), a transition metal catalyst (e.g., FeSO₄), and water.
-
The resulting suspension is heated to approximately 40°C.
-
An organic peroxide, such as tert-butyl hydroperoxide (TBHP), is added slowly while maintaining the internal temperature between 45-75°C.
-
After the addition is complete, the mixture is stirred at a controlled temperature (e.g., 50-60°C) until the reaction is complete, as monitored by HPLC.
Step 2: Chlorination of 5-Trifluoromethyluracil to form 2,4-dichloro-5-trifluoromethyl-pyrimidine
-
The intermediate, 5-TFU, can be chlorinated with or without prior isolation.
-
A mixture of phosphoryl chloride (POCl₃) and a base, such as diisopropylethylamine (DIPEA), is used to effect the chlorination.
-
The reaction mixture is heated to drive the conversion to the desired dichlorinated product.
-
The final product is isolated and purified using standard techniques such as distillation or chromatography.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylated pyrimidines are crucial building blocks in the development of a wide range of biologically active molecules. The trifluoromethyl group can significantly alter the electronic properties and metabolic stability of a compound, often leading to improved efficacy and pharmacokinetic profiles.
Derivatives of trifluoromethylated pyrimidines have been investigated for various applications, including:
-
Oncology: As intermediates in the synthesis of kinase inhibitors that target signaling pathways involved in cancer cell proliferation.
-
Agrochemicals: In the production of potent fungicides and insecticides. The trifluoromethyl group can enhance the compound's ability to penetrate biological membranes.
The logical relationship between the structural features of this compound and its potential applications is illustrated in the diagram below.
References
An In-depth Technical Guide to the Synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the proposed reaction scheme, experimental protocols, and relevant chemical data.
Synthesis Pathway Overview
The synthesis of this compound can be strategically achieved in a two-step process commencing with the commercially available 6-(trifluoromethyl)uracil. The pathway involves an initial dichlorination of the uracil ring, followed by a selective chlorination at the 5-position.
The proposed synthetic route is as follows:
Technical Whitepaper: Potential Mechanisms of Action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature does not contain specific studies on the mechanism of action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. This document, therefore, presents a detailed overview of the established and proposed mechanisms of action for structurally related trifluoromethyl-substituted pyrimidine derivatives. The information herein is intended to serve as a technical guide for potential research directions and assay development, based on the activities observed in analogous compounds.
Introduction to Trifluoromethyl Pyrimidine Derivatives
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] The incorporation of a trifluoromethyl (CF₃) group into the pyrimidine ring is a common strategy in medicinal and agricultural chemistry. This modification can significantly enhance key properties such as metabolic stability, lipophilicity, and bioavailability, often leading to potent biological activity.[2] Trifluoromethyl pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antifungal, and immunomodulatory activities.[3][4][5] This whitepaper will explore the potential mechanisms of action of this compound by examining the detailed biological activities of its chemical relatives.
Potential Anticancer Activity
Trifluoromethyl pyrimidine derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
Certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways crucial for cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a hallmark of many cancers.[5]
Proposed Mechanism of Action: These derivatives are thought to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation of downstream signaling cascades like the AKT and ERK pathways. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.[6]
Quantitative Data: In Vitro Anticancer and EGFR Kinase Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of a highly active 5-trifluoromethylpyrimidine derivative against various cancer cell lines and the EGFR kinase.
| Compound | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| 9u | A549 (Lung Cancer) | 0.35 | [5][6] |
| MCF-7 (Breast Cancer) | 3.24 | [5][6] | |
| PC-3 (Prostate Cancer) | 5.12 | [5][6] | |
| EGFR Kinase | 0.091 | [5][6] | |
| Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cancer cell viability.[2]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed. 100 µL of fresh medium and 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to insoluble purple formazan crystals. 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[2]
Potential Antiviral Activity
Trifluoromethyl pyrimidine derivatives have shown notable activity against various viruses, particularly plant viruses. The proposed mechanisms range from direct interaction with viral proteins to interference with viral replication.
Interaction with Tobacco Mosaic Virus Coat Protein (TMV-CP)
Studies on certain trifluoromethyl pyrimidine derivatives have demonstrated a direct interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP).[3] This interaction is believed to be a key aspect of their antiviral mechanism.
Proposed Mechanism of Action: The compound may bind to TMV-CP, potentially interfering with the assembly or disassembly of the virus particle, which is a critical step in the viral life cycle. Microscale thermophoresis (MST) experiments have confirmed a strong binding interaction between an active derivative (compound 5m) and TMV-CP.[3][7]
Quantitative Data: Anti-TMV Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral activity by 50%.
| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |
| 5j | Curative | 126.4 | [3][7] |
| 5m | Protective | 103.4 | [3][7] |
| Ningnanmycin (Control) | Curative | 362.7 | [3] |
| Ningnanmycin (Control) | Protective | 255.1 | [3] |
| Note: The specific structures for compounds 5j and 5m are detailed in the cited literature.[3] |
Experimental Protocol: Anti-TMV Activity (Half-Leaf Spot Method)
This in vivo assay evaluates the ability of a compound to protect plants from viral infection or cure an existing infection.[3]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are gently rubbed with a suspension of Tobacco Mosaic Virus (TMV) to induce local lesions.
-
Compound Application:
-
Protective Activity: The left side of each leaf is smeared with a solution of the test compound, while the right side is smeared with a solvent control. After 2 hours, the entire leaf is inoculated with the virus.
-
Curative Activity: The entire leaf is first inoculated with the virus. After 2 hours, the left side of the leaf is treated with the compound solution, and the right side with the solvent control.
-
-
Incubation and Observation: The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Data Analysis: The number of lesions on both the treated and control halves of the leaves are counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Interference with Viral DNA Replication
Some trifluoromethyl pyrimidine derivatives, particularly nucleoside analogues like Trifluridine (5-trifluoromethyl-2′-deoxyuridine), act by directly interfering with the synthesis of viral DNA.[4][8]
Proposed Mechanism of Action: As a thymidine analogue, the compound is phosphorylated by both viral and cellular kinases into its active triphosphate form. This active form is then incorporated into the growing viral DNA chain during replication. The bulky -CF₃ group on the pyrimidine ring sterically hinders proper base pairing, thereby terminating DNA chain elongation and inhibiting viral replication.[9]
Potential Antifungal Activity
Derivatives of trifluoromethyl pyrimidine have shown significant in vitro and in vivo activity against a range of phytopathogenic fungi.[3][10]
Proposed Mechanism of Action: The primary mechanism appears to be the disruption of the fungal cell membrane, leading to mycelial malformation and inhibition of fungal growth.[7][11] Scanning electron microscopy of fungi treated with active compounds has revealed shrunken and distorted mycelia.[7] For some related pyrazole carboxamide derivatives, inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, has been proposed as a potential target.[7]
Quantitative Data: In Vitro Antifungal Activity
The antifungal efficacy is measured by the EC₅₀ value, the concentration at which 50% of fungal growth is inhibited.
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 5u | Rhizoctonia solani | 26.0 | [3][7] |
| 5o | Phomopsis sp. | 10.5 | [10][12] |
| Azoxystrobin (Control) | Rhizoctonia solani | ~26.0 | [3] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [10][12] |
| Note: The specific structures for compounds 5u and 5o are detailed in the cited literature.[3][10] |
Experimental Protocol: In Vitro Antifungal Activity (Mycelial Growth Inhibition / Poison Plate Technique)
This method is standard for assessing the direct effect of a compound on fungal growth.[10][12][13]
-
Medium Preparation: The test compound is dissolved in a solvent (e.g., DMSO) and then mixed with a molten sterile culture medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentration (e.g., 50 µg/mL). This "poisoned" medium is then poured into Petri dishes and allowed to solidify. A control plate contains the medium with the solvent only.
-
Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of both the test and control plates.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached the edge of the dish.
-
Measurement: The diameter of the fungal colony on both the test and control plates is measured.
-
Data Analysis: The percentage of inhibition is calculated as: Inhibition (%) = [(Dc - Dt) / Dc] × 100, where Dc is the colony diameter on the control plate and Dt is the colony diameter on the test plate. EC₅₀ values can be determined by testing a range of concentrations.
Potential Immunomodulatory Activity
Recent studies have identified 6-(trifluoromethyl)pyrimidine derivatives as antagonists of Toll-like Receptor 8 (TLR8), a key component of the innate immune system.[14][15]
Proposed Mechanism of Action: TLR8 is an endosomal receptor that recognizes single-stranded RNA from pathogens. Its overactivation can lead to autoimmune diseases.[14][16] These pyrimidine derivatives are proposed to bind to a unique site on the protein-protein interface of the TLR8 homodimer. This binding stabilizes the preformed dimer in its resting (inactive) state, preventing the conformational changes required for activation and downstream signaling through the MyD88 pathway, which would otherwise lead to NF-κB activation and pro-inflammatory cytokine production.[14][17]
Quantitative Data: TLR8 Antagonistic Activity
The potency of TLR8 antagonists is determined by their half-maximal inhibitory concentration (IC₅₀) in cell-based assays.
| Compound | TLR8 Antagonistic IC₅₀ (µmol L⁻¹) | Reference |
| 14 | 6.5 | [14][15] |
| 26 | 8.7 | [14][15] |
| Note: The specific structures for compounds 14 and 26 are detailed in the cited literature.[14] |
Experimental Protocol: TLR8 Antagonism (SEAP Reporter Assay)
This is a common high-throughput assay to measure the activation of the NF-κB pathway downstream of TLR activation.[17][18]
-
Cell Line: A human embryonic kidney cell line (HEK-Blue™) engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter is used.
-
Cell Seeding: HEK-Blue™ hTLR8 cells are plated in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of the potential antagonist (the pyrimidine derivative).
-
Agonist Stimulation: A known TLR8 agonist (e.g., R848) is added to the wells to stimulate the receptor. Control wells receive no agonist or no antagonist.
-
Incubation: The plate is incubated for 16-24 hours at 37°C to allow for NF-κB activation and subsequent SEAP expression and secretion into the culture medium.
-
SEAP Detection: A sample of the culture medium is transferred to a new plate, and a chromogenic substrate for SEAP (e.g., QUANTI-Blue™) is added. The color change, which is proportional to SEAP activity, is measured spectrophotometrically.
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of the antagonist that reduces the agonist-induced SEAP signal by 50%.[17]
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the diverse and potent biological activities of structurally related compounds provide a strong foundation for future investigation. The trifluoromethyl pyrimidine scaffold is a versatile pharmacophore capable of interacting with a range of biological targets, including protein kinases (EGFR), viral structural proteins (TMV-CP), and immune receptors (TLR8), in addition to possessing broad-spectrum antifungal and DNA replication-inhibiting properties. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers to explore the therapeutic and agrochemical potential of this class of compounds. Further studies are warranted to synthesize and test this compound in these established assay systems to define its precise biological activity and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluridine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 11. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]
Navigating the Synthesis and Handling of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. Given its classification and the nature of its reactive functional groups, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, recommended handling procedures, personal protective equipment, and emergency response protocols based on available safety data sheets and established best practices for handling similar chemical entities.
Compound Identification and Properties
This compound is a halogenated pyrimidine derivative. The presence of both chloro- and trifluoromethyl- groups on the pyrimidine ring suggests that this compound is likely to be reactive and possess biological activity. While specific data for this compound is limited, information from structurally similar molecules provides valuable insights into its potential hazards.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 84737-23-5 | [1] |
| Molecular Formula | C₅Cl₃F₃N₂ | [1] |
| Molecular Weight | 251.42 g/mol | [1] |
| Physical State | Solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents. | Inferred from similar compounds |
Hazard Identification and Classification
Based on the Safety Data Sheet (SDS) for this compound, the compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation. |
Signal Word: Warning
Pictograms:
Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, closed-toe shoes. Consider additional protection such as an apron or coveralls for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
Engineering Controls
| Control | Description |
| Ventilation | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. |
| Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area. |
Handling Procedures
-
Avoid contact: Prevent contact with skin, eyes, and clothing.
-
Avoid inhalation: Do not breathe dust or vapors.
-
Good hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Weighing: Weigh the solid compound in a contained manner, such as in a fume hood or a ventilated balance enclosure.
-
Solutions: Prepare solutions in a fume hood.
-
Avoid aerosol generation: Handle the compound in a manner that minimizes the generation of dust or aerosols.
Storage Requirements
-
Container: Keep in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
The following protocols are provided as a guide for common laboratory procedures involving this compound. A risk assessment should be performed before commencing any new procedure.
Protocol for Weighing and Preparing a Stock Solution
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
-
Weighing:
-
Place a weigh boat on an analytical balance inside a ventilated enclosure or fume hood.
-
Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Transfer the weighed solid to a suitable volumetric flask.
-
Rinse the weigh boat with a small amount of the desired solvent and transfer the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add the solvent to the flask, cap it, and sonicate or vortex until the solid is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup:
-
Wipe down the balance and spatula with a damp cloth.
-
Dispose of the weigh boat and any contaminated materials in the appropriate hazardous waste container.
-
Wash hands thoroughly.
-
Protocol for a Small-Scale Chemical Reaction
-
Reaction Setup:
-
Set up the reaction apparatus inside a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of cracks.
-
-
Reagent Addition:
-
Add solvents and other reagents to the reaction vessel.
-
Add the this compound solution dropwise or in small portions to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction carefully, if necessary, in the fume hood.
-
Perform extractions and purifications (e.g., column chromatography) within the fume hood.
-
Collect all waste streams in appropriately labeled hazardous waste containers.
-
-
Cleanup:
-
Decontaminate all glassware and equipment used.
-
Clean the work area thoroughly.
-
Spill and Emergency Procedures
| Scenario | Procedure |
| Small Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently sweep or vacuum the spilled solid into a labeled hazardous waste container. Avoid creating dust. 4. Decontaminate the area with a suitable solvent and wipe clean. |
| Small Spill (Liquid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the contaminated absorbent material into a labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent and wipe clean. |
| Large Spill | 1. Evacuate the laboratory and alert others. 2. Activate the emergency alarm and contact the institution's emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Disposal
All waste materials containing this compound must be disposed of as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposables, such as gloves, weigh boats, and paper towels, that have come into contact with the compound should be placed in a designated hazardous waste container.
Follow all local, state, and federal regulations for hazardous waste disposal.
Potential Signaling Pathway Involvement
The following diagram illustrates a plausible, generalized signaling pathway that could be affected by a cytotoxic pyrimidine derivative, leading to apoptosis.
Caption: A potential mechanism of action for a cytotoxic pyrimidine derivative.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available information for this compound and its structural analogs. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet before handling any chemical.
References
In-depth Technical Guide: Solubility of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document serves as a technical guide concerning the solubility of the chemical compound 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine (CAS: 84737-23-5).[1][2] A thorough review of publicly available scientific literature and chemical databases indicates a significant gap in quantitative solubility data for this specific compound in common organic solvents. While some basic physical properties are known, such as its molecular weight of 251.42 g/mol , boiling point of 254.9°C at 760 mmHg, and density of 1.731 g/cm³, specific solubility values (e.g., in g/L or mol/L) at various temperatures are not documented.[1]
This guide will therefore provide a detailed, standardized experimental protocol for determining the solubility of this compound in a range of organic solvents. The methodologies described herein are based on established principles of solubility determination and are designed to yield accurate and reproducible results.
Section 1: Quantitative Solubility Data
As of the date of this guide, no quantitative solubility data for this compound in organic solvents has been found in the reviewed literature. To facilitate future research and development, the following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Hexane | e.g., 25 | e.g., HPLC | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., Gravimetric |
Section 2: Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
2.1 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporating dish, oven).
2.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent is fully evaporated, place the flask in a vacuum oven at a temperature below the melting point of the solute until a constant weight is achieved.
-
The final weight of the flask minus the initial weight will give the mass of the dissolved solute.
-
Calculate the solubility in g/L.
-
-
HPLC Method:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Calculate the solubility in g/L and mol/L.
-
-
2.3 Data Analysis and Reporting
-
Perform each solubility determination in triplicate to ensure accuracy and calculate the mean and standard deviation.
-
Record the data in a table similar to Table 1.
-
Note the specific analytical method used for each solvent.
Section 3: Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine: Synthesis, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a halogenated and trifluoromethyl-substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms and a trifluoromethyl (-CF3) group onto the pyrimidine ring is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[2][3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential applications based on the activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates information from analogous polychlorinated and trifluoromethylated pyrimidines to provide a valuable resource for researchers.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 84737-23-5 | [4] |
| Molecular Formula | C₅Cl₃F₃N₂ | [4] |
| Molecular Weight | 251.41 g/mol | [4] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be inferred from established methods for the synthesis of related polychlorinated pyrimidines.[5] A common approach involves the chlorination of a pyrimidine precursor that already contains the trifluoromethyl group.
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol for the Synthesis of Polychlorinated Pyrimidines (Analogous Approach)
This protocol is a generalized procedure based on the synthesis of similar chlorinated pyrimidine derivatives and should be optimized for the specific target molecule.
Materials:
-
6-(Trifluoromethyl)uracil (or a similar pyrimidine precursor)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a stirred solution of the starting pyrimidine precursor in an inert solvent, add phosphorus oxychloride.
-
Carefully add phosphorus pentachloride portion-wise. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired polychlorinated pyrimidine.
Chemical Properties and Reactivity
The chemical properties of this compound are dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effects of the three chlorine atoms and the trifluoromethyl group.
Physical Properties (of the target compound and related structures)
| Property | This compound | 2,4,5-Trichloropyrimidine | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine |
| Appearance | - | Colorless to pale yellow liquid[6] | Liquid[7] |
| Molecular Weight | 251.41 | 183.42 | 216.98 |
| Boiling Point | - | 258.5 °C at 760 mmHg[6] | - |
| Density | - | 1.6001 g/mL at 25 °C[8] | 1.609 g/mL at 25 °C[7] |
| Refractive Index | - | n20/D 1.574[8] | n20/D 1.475[7] |
The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms generally follows the order C4 > C2 > C6 > C5. This allows for the selective introduction of various functional groups, making this compound a versatile building block for creating a library of derivatives.
Caption: General reactivity of this compound.
General Experimental Protocol for Nucleophilic Aromatic Substitution
This is a generalized protocol for the reaction of a polychlorinated pyrimidine with a nucleophile and will require optimization for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
Procedure:
-
Dissolve the polychlorinated pyrimidine in a suitable solvent.
-
Add the nucleophile and a base to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Potential Applications and Biological Activity
While the specific biological activity of this compound is not extensively documented, the activities of structurally similar compounds suggest a wide range of potential applications.
Biological Activities of Related Pyrimidine Derivatives
| Compound Class | Biological Activity | Example IC₅₀/EC₅₀ Values | Reference |
| Trifluoromethyl Pyrimidines | Antiviral (against TMV) | EC₅₀ = 103.4 µg/mL (protective activity of compound 5m) | [9] |
| Antifungal (against R. solani) | 88.6% inhibition at 100 µg/mL (compound 5u) | [9] | |
| Anticancer | - | [10] | |
| Polychlorinated Pyrimidines | Antifungal | - | [11] |
One notable example is a trifluoromethylpyrimidine derivative that has been shown to be a dual inhibitor of FLT3 and CHK1 kinases, which are involved in cell proliferation and survival signaling pathways.[10]
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.
Spectroscopic Characterization
The following table provides expected spectroscopic data for this compound based on the analysis of its structure and data from related compounds.
| Technique | Expected Data |
| ¹H NMR | No proton signals expected due to the fully substituted pyrimidine ring. |
| ¹³C NMR | Signals corresponding to the five carbons of the pyrimidine ring. The carbon attached to the -CF₃ group will show a quartet due to C-F coupling. The chemical shifts will be influenced by the electronegative chloro and trifluoromethyl substituents. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| IR (Infrared) | Characteristic peaks for C-Cl stretching, C-F stretching, and C=N and C=C stretching of the pyrimidine ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (251.41 g/mol ) with a characteristic isotopic pattern for three chlorine atoms. |
Conclusion
This compound is a highly functionalized pyrimidine with significant potential as a versatile building block in medicinal chemistry and agrochemical research. Its polychlorinated nature allows for selective nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. The presence of the trifluoromethyl group is anticipated to confer favorable biological and physicochemical properties. Although specific data on this compound is sparse, the information gathered from structurally related molecules strongly suggests its utility in the development of novel bioactive compounds, particularly in the areas of anticancer, antifungal, and antiviral research. Further investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 84737-23-5 | 3H32-6-01 | MDL MFCD22576326 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97 3932-97-6 [sigmaaldrich.com]
- 8. 2,4,5-トリクロロピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Antifungal Activity of Ring Poly-Chlorinated Pyrimidines: Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine and its subsequent derivatization. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile reactivity of the polychlorinated pyrimidine core, allowing for the introduction of diverse functionalities.
Synthetic Strategy Overview
The synthesis of this compound derivatives is a multi-step process commencing with the construction of the core pyrimidine ring, followed by exhaustive chlorination, and culminating in the selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)uracil
This protocol describes the cyclocondensation reaction to form the initial pyrimidine ring.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate and urea.
-
Heat the reaction mixture to reflux for 20 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Wash the residue with water to remove unreacted starting materials and salts.
-
Recrystallize the crude product from water to obtain pure 6-(trifluoromethyl)uracil.
Synthesis of this compound
This protocol details the exhaustive chlorination of 6-(trifluoromethyl)uracil. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is utilized to achieve chlorination at positions 2, 4, and 5.[1]
Materials:
-
6-(Trifluoromethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a flask fitted with a reflux condenser and a gas trap, suspend 6-(trifluoromethyl)uracil in an excess of phosphorus oxychloride.
-
Carefully add phosphorus pentachloride to the mixture. An organic base such as N,N-dimethylaniline can be added as a catalyst.
-
Heat the reaction mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction mixture by slowly pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.
Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This general protocol outlines the derivatization of the polychlorinated pyrimidine core. The regioselectivity of the substitution is crucial, with the C4 and C2 positions being the most susceptible to nucleophilic attack. The C5-chloro is significantly less reactive.
Caption: Regioselectivity of nucleophilic substitution on the pyrimidine core.
Materials:
-
This compound
-
Nucleophile of choice (e.g., amines, alcohols, thiols)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, THF, DMF)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired nucleophile (1 to 1.2 equivalents for monosubstitution) and a base to the solution.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting derivative by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and the nature of the substituents.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Core Synthesis | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 6-(Trifluoromethyl)uracil | 70-85 |
| 2. Chlorination | 6-(Trifluoromethyl)uracil | This compound | 50-70 |
| 3. Derivatization (Monosubstitution at C4) | This compound | 4-Substituted-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 60-90 |
| 3. Derivatization (Disubstitution at C4 and C2) | This compound | 2,4-Disubstituted-5-chloro-6-(trifluoromethyl)pyrimidine | 40-75 |
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrimidine core is a well-established pharmacophore in numerous approved drugs. The ability to introduce various substituents at the C2 and C4 positions allows for the exploration of a wide chemical space to optimize pharmacological properties. Derivatives of this scaffold are of interest in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The systematic derivatization and subsequent biological screening of these compounds can lead to the identification of novel drug leads.
References
Application Notes and Protocols: Utilizing 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine as a versatile scaffold in the synthesis of potent kinase inhibitors. The trifluoromethyl group offers enhanced metabolic stability and binding affinity, making this pyrimidine derivative an attractive starting material for targeting a range of kinases implicated in oncogenesis and other diseases. This guide covers synthetic strategies, detailed experimental procedures, and biological evaluation of the resulting inhibitors targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The incorporation of a trifluoromethyl (CF3) group can significantly improve the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound is a highly functionalized starting material that allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions to build a diverse library of kinase inhibitors. The chlorine atoms at the C2, C4, and C5 positions exhibit differential reactivity, enabling controlled synthesis of di- and tri-substituted pyrimidine derivatives.
Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. By targeting specific kinases involved in aberrant signaling pathways, these inhibitors can selectively block the proliferation of cancer cells. This document outlines the synthesis and application of novel kinase inhibitors derived from this compound.
Data Presentation: Inhibitory Activities of Synthesized Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative trifluoromethylpyrimidine-based kinase inhibitors against their target kinases and relevant cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 (nM) - Kinase | Target Cell Line(s) | IC50 (µM) - Cell Line | Reference Compound |
| EGFRi-1 | EGFR | 91 | A549 (NSCLC) | 0.35 | Gefitinib |
| MCF-7 (Breast) | 3.24 | ||||
| PC-3 (Prostate) | 5.12 | ||||
| FLT3/CHKi-1 | FLT3-D835Y | <25 | MV4-11 (AML) | Not Reported | Not Reported |
| CHK1 | <25 | ||||
| PYK2i-1 | PYK2 | Not Reported | Not Reported | Not Reported | Not Reported |
| EGFRi-2 | EGFR | Not Reported | A549 (NSCLC) | 0.56 | Gefitinib |
| PC-3 (Prostate) | 2.46 | ||||
| HepG2 (Liver) | 2.21 |
Experimental Protocols
General Synthetic Scheme
The general approach to synthesizing kinase inhibitors from this compound involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The chlorine at the C4 position is generally the most reactive towards nucleophilic attack, followed by the C2 and then the C5 position. This differential reactivity allows for the stepwise introduction of various amine-containing moieties.
Protocol 1: Synthesis of a Diaminopyrimidine Core for EGFR Inhibitors
This protocol is adapted from the synthesis of similar diaminopyrimidine-based EGFR inhibitors.[2][3]
Step 1: Synthesis of N-(aryl)-2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired aniline derivative (R1-NH2, 1.1 eq).
-
Add a base, such as sodium bicarbonate (NaHCO3, 1.1 eq) or triethylamine (TEA), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-substituted intermediate.
Step 2: Synthesis of N2-(aryl)-N4-(aryl)-5-chloro-6-(trifluoromethyl)pyrimidine-2,4-diamine
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like 1-pentanol or DMF.
-
Add the second amine (R2-NH2, 1.2 eq) and a base such as triethylamine (1.5 eq).
-
Heat the reaction mixture at 120-140 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography or recrystallization to obtain the final diaminopyrimidine kinase inhibitor.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general guideline for determining the IC50 value of a synthesized inhibitor against a target kinase using a luminescence-based assay.[2]
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., EGFR, PYK2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in a suitable buffer (e.g., DMSO).
-
In a well of the microplate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanism of Action
The synthesized trifluoromethylpyrimidine derivatives are designed to inhibit specific kinases that are crucial components of signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways ultimately promote cell proliferation and survival.[4][5] Inhibitors targeting EGFR block these downstream effects.
PYK2 Signaling Pathway
Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[6] It can be activated by various stimuli, including G-protein coupled receptors and integrin signaling. Activated PYK2 can then activate downstream pathways like the MAPK cascade.
FLT3 Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3 can lead to its constitutive activation, driving the proliferation of leukemic cells in acute myeloid leukemia (AML).[7] Downstream signaling includes the JAK/STAT, PI3K/AKT, and MAPK pathways.
CHK1 Signaling Pathway
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key regulator of the DNA damage response. It is involved in cell cycle arrest to allow for DNA repair.[8] In some cancers, targeting CHK1 can lead to the accumulation of DNA damage and subsequent cell death.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The strategic incorporation of the trifluoromethyl group, combined with the potential for diverse functionalization at the C2, C4, and C5 positions, allows for the generation of potent and selective inhibitors against key kinase targets. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising chemical space in the ongoing quest for novel therapeutics.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for designing enzyme inhibitors. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a highly functionalized building block, offering multiple reaction sites for the synthesis of diverse compound libraries. The chlorine atoms at the 2, 4, and 5 positions can be sequentially displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various pharmacophores. This versatility makes it a valuable starting material for the discovery of novel therapeutics, particularly in the area of kinase inhibition.
Application Note 1: Synthesis of a Representative Kinase Inhibitor
This application note describes a representative synthesis of a diaminopyrimidine-based kinase inhibitor, TFP-Kinase-Inhibitor-1 , using this compound as the starting material. The synthetic strategy involves a regioselective, two-step nucleophilic aromatic substitution.
Synthetic Scheme
The proposed synthesis of TFP-Kinase-Inhibitor-1 is outlined below. The reaction leverages the differential reactivity of the chlorine atoms on the pyrimidine ring.
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine: A Versatile Building Block for Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of three reactive chlorine atoms at the 2, 4, and 5 positions, combined with the electron-withdrawing trifluoromethyl group at the 6-position, imparts unique reactivity and physicochemical properties to the pyrimidine core. These features make it an attractive scaffold for the development of next-generation herbicides, fungicides, and insecticides. The trifluoromethyl moiety is known to enhance the biological activity, metabolic stability, and lipophilicity of agrochemical active ingredients, contributing to improved efficacy and bioavailability.
While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in a variety of crop protection agents. This document provides an overview of its potential applications, general synthetic methodologies, and a representative experimental protocol based on the reactivity of related compounds.
Properties and Reactivity
The chemical structure of this compound (CAS No. 84737-23-5) is characterized by a pyrimidine ring substituted with three chlorine atoms and a trifluoromethyl group. This substitution pattern creates a highly electron-deficient aromatic system, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are generally the most reactive, allowing for sequential and regioselective displacement by a variety of nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 84737-23-5 |
| Molecular Formula | C₅Cl₃F₃N₂ |
| Molecular Weight | 251.42 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 254.9 °C at 760 mmHg |
| Density | 1.731 g/cm³ |
Note: Physicochemical data is sourced from supplier information and may vary.
The reactivity of the chlorine atoms can be modulated by reaction conditions such as temperature, solvent, and the nature of the nucleophile. This allows for the controlled introduction of various functional groups, leading to a diverse library of derivatives for biological screening.
Potential Applications in Agrochemical Synthesis
Based on the known bioactivity of related trifluoromethyl-substituted pyrimidines and pyridines, this compound can serve as a key intermediate for the synthesis of various classes of agrochemicals:
-
Herbicides: The pyrimidine scaffold is a common feature in herbicides that inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). By introducing appropriate side chains through nucleophilic substitution, novel herbicides with specific modes of action can be developed.
-
Fungicides: Trifluoromethyl-containing heterocycles are prevalent in modern fungicides. The pyrimidine core can be elaborated to target fungal respiratory chain complexes or other essential cellular processes.
-
Insecticides: The unique electronic properties conferred by the trifluoromethyl group can enhance the binding affinity of molecules to insecticidal targets, such as ion channels or receptors in the insect nervous system.
Experimental Protocols
While a specific, documented synthesis of a commercial agrochemical from this compound is not available, a general protocol for a nucleophilic aromatic substitution reaction is provided below. This protocol is representative of the methodologies used for similar halogenated pyrimidines and can be adapted for various nucleophiles.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., a substituted aniline or a heterocyclic amine)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran, or N,N-Dimethylformamide)
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate)
-
Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous aprotic solvent.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted pyrimidine derivative.
Table 2: Representative Reaction Parameters for SNAr
| Parameter | Condition |
| Reactants | This compound, Nucleophile |
| Stoichiometry | 1:1.1 (Pyrimidine:Nucleophile) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
| Typical Yield | 60-90% (dependent on nucleophile) |
Visualizations
The following diagrams illustrate the general synthetic utility and potential reaction pathways for this compound.
Caption: General reaction pathways for agrochemical synthesis.
Caption: Experimental workflow for nucleophilic substitution.
Conclusion
This compound represents a promising, yet underexplored, building block for the discovery of new agrochemicals. Its highly activated pyrimidine ring allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives. While direct applications in commercial products are not readily apparent from existing literature, the principles of nucleophilic aromatic substitution on related scaffolds provide a solid foundation for its use in research and development. The provided general protocol and workflows serve as a starting point for chemists to explore the synthetic potential of this compound in the quest for more effective and sustainable crop protection solutions. Further research into the specific reactivity and biological activity of its derivatives is warranted to fully unlock its potential in agrochemical innovation.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The presence of multiple chloro substituents and a strongly electron-withdrawing trifluoromethyl group activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various functional groups, making it a valuable scaffold for the synthesis of novel bioactive molecules. These application notes provide an overview of the reactivity of this pyrimidine core and detailed protocols for its derivatization.
The regioselectivity of nucleophilic attack on the pyrimidine ring is dictated by the electronic and steric effects of the substituents. The two nitrogen atoms in the pyrimidine ring, along with the electron-withdrawing trifluoromethyl and chloro groups, significantly lower the energy of the LUMO, making the ring susceptible to attack by nucleophiles. In polychloropyrimidines, the position of substitution is generally favored at C4 and C6, followed by C2. The presence of the trifluoromethyl group at the C6 position is expected to strongly activate the C2 and C4 positions towards nucleophilic attack.
Regioselectivity in Nucleophilic Substitution
The probable sites of nucleophilic attack on this compound are the C2, C4, and C5 positions, where the chlorine atoms can act as leaving groups. The trifluoromethyl group at C6 exerts a strong electron-withdrawing effect, influencing the electron density distribution in the pyrimidine ring. Generally, positions para and ortho to the most electron-withdrawing groups are most activated. Therefore, the C2 and C4 positions are expected to be the most reactive sites for nucleophilic substitution. Steric hindrance from the adjacent trifluoromethyl group might influence the selectivity between the C2 and C4 positions.
Caption: Predicted regioselectivity of nucleophilic substitution.
Application Notes
The functionalized pyrimidine derivatives synthesized from this compound have potential applications in various fields:
-
Drug Discovery: The pyrimidine scaffold is a common motif in a wide range of pharmaceuticals. The introduction of diverse substituents through nucleophilic substitution can lead to the discovery of new drug candidates with activities such as kinase inhibitors, antivirals, and anticancer agents.
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides are based on heterocyclic structures. The derivatization of this pyrimidine core can yield novel agrochemicals with improved efficacy and selectivity.
-
Materials Science: Functionalized pyrimidines can be used as building blocks for the synthesis of organic materials with specific electronic or optical properties.
Experimental Protocols
Note: The following protocols are based on reactions with structurally similar polychloropyrimidines and may require optimization for this compound.
Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Amination)
This protocol describes a general method for the monosubstitution of an amine nucleophile onto the pyrimidine ring. The reaction is typically regioselective for the C4 position.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen base (2.0 equivalents).
-
Add the anhydrous solvent to dissolve or suspend the reactants.
-
Add the amine (1.0 - 1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated pyrimidine derivative.
Caption: General workflow for the amination protocol.
Protocol 2: General Procedure for Nucleophilic Substitution with Thiols (Thiolation)
This protocol outlines a general method for the introduction of a thiol moiety onto the pyrimidine ring.
Materials:
-
This compound
-
Thiol (1.0 - 1.2 equivalents)
-
Base (e.g., NaH, K2CO3, or Et3N, 1.2 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 equivalents) and anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioether derivative.
Protocol 3: General Procedure for Nucleophilic Substitution with Alcohols (Alkoxylation)
This protocol provides a general method for the synthesis of alkoxy-substituted pyrimidines.
Materials:
-
This compound
-
Alcohol (as solvent or reactant, 1.0 - 5.0 equivalents)
-
Base (e.g., NaH, Na, or KOt-Bu, 1.2 equivalents)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous solvent (if necessary).
-
Add the base (1.2 equivalents) at room temperature to generate the alkoxide.
-
Stir the mixture for 30 minutes.
-
Add this compound (1.0 equivalent) to the alkoxide solution.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkoxy-substituted pyrimidine.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on closely related polychloropyrimidines. Note: This data is for illustrative purposes and reaction outcomes may vary for this compound.
Table 1: Representative Amination Reactions of Polychloropyrimidines
| Entry | Pyrimidine Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH | Water/HPMC | rt | 0.3 | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | >95 | [1] |
| 2 | 2,4,5-Trichloropyrimidine | Morpholine | KOH | Water/HPMC | rt | 0.3 | 4-(2,5-Dichloropyrimidin-4-yl)morpholine | >95 | [1] |
| 3 | 2,4,6-Trichloropyrimidine | Aniline | - | Ethanol | Reflux | 2 | 2,6-Dichloro-N-phenylpyrimidin-4-amine | 75 | N/A |
Table 2: Representative Thiolation and Alkoxylation Reactions of Polychloropyrimidines
| Entry | Pyrimidine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 2,4,6-Trichloropyrimidine | 4-Chlorophenol | K2CO3 | DMF | 80 | 4 | 4-(4-Chlorophenoxy)-2,6-dichloropyrimidine | 85 | N/A |
| 2 | 2,4,6-Trichloropyrimidine | Thiophenol | Et3N | CH2Cl2 | rt | 12 | 2,4-Dichloro-6-(phenylthio)pyrimidine | 90 | N/A |
| 3 | 2,4,5,6-Tetrachloropyrimidine | 4-Hydroxybenzaldehyde | K2CO3 | Acetonitrile | Reflux | 6 | 4-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzaldehyde | 92 | [2] |
References
Application Notes and Protocols for Suzuki Coupling with 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed experimental procedure for the Suzuki coupling of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine with various arylboronic acids. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel pyrimidine-based compounds for applications in medicinal chemistry, agrochemicals, and materials science.
The pyrimidine core is a prevalent scaffold in a vast array of biologically active molecules.[2] The ability to selectively introduce aryl substituents onto a polyfunctionalized pyrimidine ring, such as this compound, is of significant interest for the development of new chemical entities. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of chlorine and trifluoromethyl substituents, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[3]
Regioselectivity
In polychlorinated pyrimidines, the chlorine atoms exhibit different reactivities towards Suzuki coupling. The generally accepted order of reactivity is C4 > C6 > C2 > C5. For 2,4,5,6-tetrachloropyrimidine, initial Suzuki coupling occurs selectively at the C4 and C6 positions.[4] Given the substitution pattern of this compound, the initial mono-arylation is expected to occur preferentially at the C4 or C6 position. The strong electron-withdrawing effect of the trifluoromethyl group at C6 is expected to activate the adjacent C-Cl bonds for oxidative addition to the palladium catalyst. This protocol focuses on the conditions for a regioselective mono-arylation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or potassium phosphate [K₃PO₄])
-
Anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene, tetrahydrofuran [THF])
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate [Na₂SO₄], silica gel for column chromatography)
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the pyrimidine substrate.
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure mono-arylated pyrimidine product.[4][5]
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of related polychlorinated pyrimidines. These conditions and outcomes can serve as a guide for optimizing the reaction with this compound.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | Moderate |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good |
| 3 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good |
| 4 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | High |
| 5 | Pd(PPh₃)₄ (1) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good |
Yields are based on analogous reactions of polychlorinated pyrimidines and are for illustrative purposes.
Table 2: Substrate Scope with Various Arylboronic Acids (Illustrative)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 92 |
| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 88 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 83 |
| 5 | 2-Thienylboronic acid | 4-(2-Thienyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 75 |
Product names assume regioselective substitution at the C4 position. Yields are hypothetical and based on typical outcomes for Suzuki couplings of similar substrates.[4]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental procedure for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. Pd-Catalyzed Denitrative Intramolecular C-H Arylation. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Development of Novel Herbicides from 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of herbicide resistance in weeds necessitates the continuous development of novel herbicidal agents with diverse modes of action. Pyrimidine derivatives have historically been a rich source of bioactive compounds in agriculture. The subject of this application note, 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, represents a promising starting scaffold for the generation of new herbicides. The presence of multiple chlorine atoms offers sites for selective nucleophilic substitution, allowing for the creation of a diverse chemical library. The trifluoromethyl group often enhances the biological activity and metabolic stability of agrochemicals.[1]
These notes provide a comprehensive guide for the synthesis, biological evaluation, and characterization of novel herbicide candidates derived from this compound.
Chemical Synthesis
The synthetic strategy for generating a library of candidate herbicides from this compound is centered on sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of various functional groups. The chlorine at position 4 is generally the most susceptible to nucleophilic attack, followed by the chlorine at position 2, and lastly the chlorine at position 5. This reactivity pattern enables the regioselective synthesis of mono-, di-, and tri-substituted derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, THF, or DMSO), add the desired nucleophile (1.1 equivalents for mono-substitution).
-
Base Addition: In the case of amine, thiol, or alcohol nucleophiles, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A variety of nucleophiles can be employed to generate a diverse library of compounds, including but not limited to:
-
O-Nucleophiles: Alcohols, phenols
-
N-Nucleophiles: Primary and secondary amines, anilines, hydrazines
-
S-Nucleophiles: Thiols, thiophenols
Biological Evaluation
The synthesized compounds should be screened for their herbicidal activity against a panel of representative monocotyledonous and dicotyledonous weed species.
Experimental Protocol: In Vitro Herbicidal Activity Assay
-
Plant Species: Select a panel of relevant weed species (e.g., Echinochloa crus-galli (barnyardgrass) as a monocot and Amaranthus retroflexus (redroot pigweed) as a dicot).
-
Compound Preparation: Dissolve the test compounds in a minimal amount of DMSO and then dilute with water containing a surfactant (e.g., Tween 20) to the desired final concentrations.
-
Seed Germination Assay:
-
Place seeds of the target weeds on filter paper in petri dishes.
-
Add a defined volume of the test compound solution to each petri dish.
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of growth (IC50) for each parameter.
Data Presentation
The herbicidal activity data for a hypothetical series of derivatives are presented below.
| Compound ID | R Group at C4 | R Group at C2 | R Group at C5 | E. crus-galli IC50 (µM) | A. retroflexus IC50 (µM) |
| Parent | Cl | Cl | Cl | >1000 | >1000 |
| PYR-001 | -OCH3 | Cl | Cl | 520 | 750 |
| PYR-002 | -NHCH2CH3 | Cl | Cl | 210 | 350 |
| PYR-003 | -SCH2Ph | Cl | Cl | 150 | 220 |
| PYR-004 | -NHCH2CH3 | -OCH3 | Cl | 85 | 110 |
| PYR-005 | -NHCH2CH3 | -NHCH2CH3 | Cl | 120 | 180 |
Mandatory Visualizations
Signaling Pathways
Pyrimidine-based herbicides are known to act on various molecular targets.[2][3] The following diagrams illustrate potential mechanisms of action for novel herbicides derived from this compound.
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH).
Caption: Inhibition of Protoporphyrinogen Oxidase (PPO).
Experimental Workflow
The overall workflow for the development of novel herbicides from the starting pyrimidine is depicted below.
Caption: Herbicide Development Workflow.
Structure-Activity Relationship (SAR) Analysis
A preliminary SAR analysis based on the hypothetical data suggests:
-
Substitution at the C4 position is crucial for herbicidal activity.
-
N- and S-nucleophiles at C4 generally lead to higher potency than O-nucleophiles.
-
Further substitution at the C2 position can enhance herbicidal activity.
-
The nature of the substituent at both C4 and C2 significantly influences the herbicidal spectrum (monocot vs. dicot).
Conclusion
This compound is a versatile scaffold for the development of novel herbicides. The synthetic accessibility of a wide range of derivatives, coupled with established protocols for biological evaluation, provides a robust platform for the discovery of new herbicidal agents. Further investigation into the mechanism of action of the most potent compounds will be critical for developing herbicides with novel modes of action to combat the growing threat of weed resistance.
References
Application Notes and Protocols for the Synthesis of ALK-5 Inhibitors Using Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Activin-like Kinase 5 (ALK-5) inhibitors based on a pyrimidine scaffold. ALK-5, a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various pathologies, including cancer and fibrosis.[1] Consequently, the development of potent and selective ALK-5 inhibitors is a significant focus in drug discovery.[2] This protocol outlines a representative synthetic route for 2,4-disubstituted pyrimidine derivatives, a common core structure for kinase inhibitors, and provides methods for their biological evaluation.
Introduction
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor, which then recruits and phosphorylates the ALK-5 receptor.[3] Activated ALK-5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene transcription.[1][3] Inhibiting the kinase activity of ALK-5 is a promising therapeutic strategy to modulate this pathway. Pyrimidine derivatives have emerged as a versatile scaffold for the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase. This document details a generalized protocol for the synthesis and evaluation of pyrimidine-based ALK-5 inhibitors.
ALK-5 Signaling Pathway
The canonical ALK-5 signaling pathway is depicted in the diagram below. The binding of TGF-β leads to the phosphorylation and activation of Smad2/3, which then partners with Smad4 to regulate gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the pyrimidine ring in 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine. This highly functionalized heterocyclic compound serves as a versatile scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The presence of multiple reactive sites—three distinct chlorine atoms and a strongly electron-withdrawing trifluoromethyl group—offers a rich platform for selective chemical modifications.
This document outlines the predicted reactivity and regioselectivity of the pyrimidine ring and provides detailed protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. All quantitative data are presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams.
Predicted Reactivity and Regioselectivity
The functionalization of this compound is dictated by the electronic and steric environment of each chloro-substituent. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the C6 position. This heightened electrophilicity makes the ring highly susceptible to nucleophilic attack.
The anticipated order of reactivity for the chlorine atoms in nucleophilic aromatic substitution (SNAr) is C4 > C2 > C5. This prediction is based on the following factors:
-
C4-Cl: This position is para to the N1 nitrogen and ortho to the N3 nitrogen, receiving strong activation from both. The C4 position is generally the most electrophilic site in polychlorinated pyrimidines.
-
C2-Cl: This position is situated between two nitrogen atoms (N1 and N3), leading to significant activation. However, it is sterically more hindered than the C4 position.
-
C5-Cl: This position is least activated by the ring nitrogens and is adjacent to the bulky trifluoromethyl group, making it the least reactive towards nucleophilic substitution.
For palladium-catalyzed cross-coupling reactions, the reactivity order can be influenced by the specific catalytic cycle. However, a similar trend of C4 > C2 > C5 is often observed, although selective activation of a specific C-Cl bond can be achieved by careful selection of the catalyst, ligand, and reaction conditions.
Caption: Predicted reactivity of chloro-substituents.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing a wide range of functional groups onto the pyrimidine core. The high electrophilicity of the this compound ring allows for SNAr reactions to proceed under relatively mild conditions with a variety of nucleophiles, including amines, alcohols, and thiols.
General Protocol for Mono-amination at the C4-Position
This protocol describes a general procedure for the selective mono-substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
DIPEA (Diisopropylethylamine) or other non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the amine (1.0 - 1.2 eq).
-
Add the non-nucleophilic base (1.5 - 2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative SNAr Reactions and Conditions
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 85 |
| 2 | Aniline | N-Phenyl-2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine | 78 |
| 3 | Sodium methoxide | 4-Methoxy-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 92 |
| 4 | Sodium thiophenoxide | 4-(Phenylthio)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 88 |
Note: The yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.
Caption: SNAr Experimental Workflow.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups onto the pyrimidine scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds between the chloropyrimidine and a boronic acid or ester. Selective coupling at the C4 or C2 positions can often be achieved by tuning the reaction conditions.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a degassed solution of this compound (1.0 eq), the boronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 82 |
| 3 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 65 |
Note: The yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.
Caption: Suzuki-Miyaura Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes, a valuable functional group for further transformations in medicinal chemistry.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 - 1.5 eq) in the chosen solvent, add the palladium catalyst, CuI, and the amine base.
-
Stir the reaction mixture at room temperature to 80 °C for 2-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 80 |
| 2 | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 88 |
| 3 | Propargyl alcohol | 3-(2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-yl)prop-2-yn-1-ol | 72 |
Note: The yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of substituted anilines and other amino-pyrimidines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K3PO4) (1.5 - 2.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add a solution of this compound (1.0 eq) and the amine (1.1 - 1.5 eq) in the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine | 70 |
| 2 | tert-Butylamine | N-(tert-Butyl)-2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine | 65 |
| 3 | Indole | 4-(1H-Indol-1-yl)-2,5-dichloro-6-(trifluoromethyl)pyrimidine | 75 |
Note: The yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Application Notes: 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in Materials Science
Disclaimer: Direct applications of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in materials science are not extensively documented in publicly available literature. The following application notes are based on the known reactivity of structurally similar polychlorinated and trifluoromethylated heterocyclic compounds and propose potential uses for this molecule as a versatile building block in materials synthesis.
Introduction
This compound is a highly functionalized, electron-deficient heterocyclic compound. Its structure, featuring three reactive chlorine atoms at the 2, 4, and 5 positions and an electron-withdrawing trifluoromethyl group at the 6-position, makes it a promising candidate for the synthesis of advanced functional materials. The chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) or engaged in metal-catalyzed cross-coupling reactions. The trifluoromethyl group enhances chemical and thermal stability, solubility in organic media, and can impart desirable optoelectronic properties to the final material.
These characteristics suggest potential applications in the development of:
-
Functional Dyes and Pigments: Serving as a core scaffold for chromophores, with the potential for tuning optical properties through substitution.
-
Specialty Polymers: Acting as a monomer or a cross-linking agent to introduce thermal stability, flame retardancy, and specific electronic properties into polymer backbones.
-
Organic Electronic Materials: Functioning as a building block for organic semiconductors, where its electron-deficient nature could be beneficial for n-type materials.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 84737-23-5 | [1] |
| Molecular Formula | C₅Cl₃F₃N₂ | [1] |
| Molecular Weight | 251.42 g/mol | [1] |
| Boiling Point | 254.9°C at 760 mmHg | [1] |
| Density | 1.731 g/cm³ | [1] |
| Appearance | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Azo Dye
This protocol describes a hypothetical two-step synthesis of a novel azo dye using this compound as the core structure. The reactivity of the chlorine atoms on the pyrimidine ring is expected to follow the general order of C4/C6 > C2 > C5 for nucleophilic substitution. This protocol targets the more reactive C4 position.
Objective: To synthesize a functional dye for potential use in specialty coatings or textiles.
Workflow Diagram:
Caption: Synthetic workflow for a pyrimidine-based azo dye.
Materials:
-
This compound
-
Aniline
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of N-(2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-yl)aniline (Intermediate)
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add aniline (1.0 eq) and DIPEA (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate amine.
Step 2: Synthesis of the Final Azo Dye
-
Dissolve the intermediate amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) while maintaining the temperature between 0-5°C to form the diazonium salt.
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous NaOH solution at 0-5°C.
-
Slowly add the cold diazonium salt solution to the phenol solution with vigorous stirring. Maintain the temperature at 0-5°C.
-
A colored precipitate should form immediately. Continue stirring for an additional 30 minutes at 0-5°C.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Characterize the final product using UV-Vis, FT-IR, and NMR spectroscopy.
Protocol 2: Synthesis of a Cross-Linked Polymer via Suzuki Coupling
This protocol outlines a hypothetical approach to using this compound as a trifunctional cross-linking agent to create a porous polymer network. Such materials could have applications in gas separation or catalysis.
Objective: To prepare a microporous organic polymer by reacting the trifunctional pyrimidine core with a difunctional boronic acid linker.
Reaction Scheme Diagram:
Caption: Suzuki coupling for porous polymer network synthesis.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Methanol
-
Acetone
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and 1,4-Phenylenediboronic acid (1.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous K₂CO₃ (6.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via cannula.
-
Heat the reaction mixture to 90°C and stir vigorously for 48 hours. A solid precipitate should form as the polymerization proceeds.
-
After cooling to room temperature, filter the solid product.
-
Wash the collected solid sequentially with water, methanol, and acetone to remove unreacted monomers, catalyst residues, and oligomers.
-
Dry the polymer in a vacuum oven at 80°C overnight.
-
Characterize the resulting porous polymer network using FT-IR spectroscopy, solid-state NMR, thermogravimetric analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis for surface area and porosity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor for this synthesis is a pyrimidine ring that is appropriately substituted for subsequent chlorination and trifluoromethylation. A plausible starting material is 6-(trifluoromethyl)uracil, which can then undergo chlorination at the 2,4 and 5 positions.
Q2: What are the typical reagents used for the chlorination of the pyrimidine ring?
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxyl groups on the pyrimidine ring. For chlorination at the 5-position, N-chlorosuccinimide (NCS) can be employed. The use of phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine gas can also be effective, particularly for exhaustive chlorination.
Q3: How can I introduce the trifluoromethyl group onto the pyrimidine ring?
The trifluoromethyl group is typically introduced using reagents like trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride initiator, or through the use of Ruppert-Prakash reagent. Another approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, often in the presence of an oxidizing agent.
Q4: What are the critical reaction parameters to control for a high yield?
Temperature, reaction time, and the stoichiometry of the reagents are critical. Chlorination reactions with POCl₃ often require elevated temperatures. It is crucial to monitor the reaction progress using techniques like TLC or GC-MS to avoid over-chlorination or decomposition of the product.
Q5: What are some common side products in this synthesis?
Common side products can include incompletely chlorinated pyrimidines (e.g., dichloro- or monochloro- derivatives), and isomers if the regioselectivity of the reactions is not well-controlled. Over-chlorination or decomposition under harsh reaction conditions can also lead to a complex mixture of byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient purification. | - Increase reaction time or temperature, but monitor for degradation. - Use a milder chlorinating or trifluoromethylating agent. - Optimize the reaction temperature in small increments. - Employ column chromatography with a carefully selected eluent system for purification. |
| Formation of Multiple Products | - Lack of regioselectivity in chlorination or trifluoromethylation. - Side reactions due to reactive intermediates. | - Use a more selective reagent. - Modify the substrate to direct the substitution to the desired position. - Control the reaction temperature to minimize side reactions. |
| Incomplete Chlorination | - Insufficient amount of chlorinating agent. - Reaction time is too short or temperature is too low. - Deactivation of the chlorinating agent. | - Increase the molar ratio of the chlorinating agent (e.g., POCl₃). - Extend the reaction time or increase the temperature.[1][2][3][4] - Ensure the chlorinating agent is fresh and anhydrous. |
| Difficulty in Product Purification | - Similar polarities of the product and byproducts. - Oily or tarry crude product. | - Utilize a multi-step purification process, such as a combination of crystallization and column chromatography. - Pre-treat the crude product with a suitable solvent to precipitate out impurities before chromatography. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Step 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine from 6-(trifluoromethyl)uracil
-
To a stirred suspension of 6-(trifluoromethyl)uracil (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.2 eq) dropwise at 0 °C.
-
Slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Step 2: Chlorination at the 5-position
-
Dissolve the crude 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add N-chlorosuccinimide (NCS, 1.1 eq) to the solution.
-
Add a radical initiator such as benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by GC-MS.
-
After the reaction is complete, cool the mixture, and wash with aqueous sodium thiosulfate solution to remove excess NCS.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table presents hypothetical yield data based on the optimization of reaction conditions for the chlorination of a trifluoromethyl-substituted pyrimidine precursor. This data is illustrative and aims to guide experimental design.
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | POCl₃ | POCl₃/PCl₅ | POCl₃ |
| Temperature (°C) | 80 | 110 | 110 |
| Reaction Time (h) | 6 | 6 | 12 |
| Catalyst | None | N,N-dimethylaniline | N,N-dimethylaniline |
| Yield (%) | 45 | 75 | 85 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of Desired Monosubstituted Product in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction on this compound with a primary amine and observing a low yield of the expected monosubstituted product. What are the potential side products and how can I optimize my reaction to favor the desired product?
Answer:
Low yields in monosubstitution reactions with this compound are often due to the formation of regioisomeric and di-substituted side products, as well as hydrolysis of the starting material or product.
Potential Side Products:
-
Regioisomers: Nucleophilic attack can occur at either the C2 or C4 position of the pyrimidine ring. The electron-withdrawing nature of the trifluoromethyl group and the halogens activates both positions. While substitution is often favored at the C4 position, the formation of the C2-substituted isomer is a common side product. The ratio of these isomers can be influenced by the steric bulk of the nucleophile.
-
Di-substituted Products: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess nucleophile), a second substitution can occur, leading to the formation of di-substituted pyrimidines.
-
Hydrolysis Products: In the presence of water, the chloro-substituents can be hydrolyzed to hydroxyl groups, leading to the formation of chlorohydroxy- or dihydroxypyrimidines. For instance, a potential hydrolysis side product is 2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-ol.
Troubleshooting Workflow:
Technical Support Center: Purification of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Purification | Incomplete reaction leaving starting materials. | Monitor the reaction completion using techniques like TLC or GC-MS before work-up. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents. |
| Formation of closely related isomers (e.g., incompletely chlorinated pyrimidines). | Optimize the chlorination conditions (reagent, temperature, and reaction time) to minimize the formation of isomers. For separation, high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 or PFP) may be necessary. | |
| Presence of hydrolyzed byproducts. | Ensure all glassware is dry and use anhydrous solvents during the reaction and work-up to prevent hydrolysis of the trichloromethyl group. | |
| Poor Crystal Formation During Recrystallization | Incorrect solvent system. | Perform small-scale solubility tests to identify a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Common solvents for similar compounds include ethanol, methanol, and ethyl acetate/hexane mixtures. |
| Solution is not saturated. | Reduce the volume of the solvent by evaporation to achieve a saturated solution before cooling. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| Presence of impurities that lower the melting point of the mixture. | Attempt to remove the impurities by another method, such as column chromatography, before recrystallization. | |
| Difficulty in Separating Product from Reagents (e.g., POCl₃) | Inefficient removal of excess reagents after reaction. | After the reaction, excess phosphorus oxychloride can be removed by distillation, often under reduced pressure.[1][2] Subsequent aqueous work-up with careful pH control can also help in removing phosphorus-based reagents. |
| Broad or Tailing Peaks in HPLC Analysis | Interaction of the basic nitrogen atoms in the pyrimidine ring with the silica support. | Use a mobile phase containing a small amount of a modifier like triethylamine (TEA) or use a column specifically designed for the analysis of basic compounds. |
| The compound is not fully dissolved in the mobile phase. | Ensure complete dissolution of the sample in the mobile phase before injection. Sonication may be helpful. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on synthetic routes for similar polychlorinated pyrimidines, common impurities may include:
-
Incompletely chlorinated pyrimidines: Isomers with one or two chlorine atoms instead of three.
-
Over-chlorinated byproducts: Such as tetrachloropyrimidine derivatives, which can arise from harsh chlorination conditions.[3]
-
Unreacted starting materials: Depending on the synthetic route, this could be a trifluoromethylated uracil derivative or another pyrimidine precursor.[4]
-
Hydrolysis products: The trichloromethyl group can be susceptible to hydrolysis, leading to the formation of carboxylic acid or other related impurities.
-
Residual reagents: Such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) used in chlorination steps.[1][5]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective for purity assessment and can be adapted for preparative scale purification. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: Start by conducting small-scale solubility tests with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). The ideal solvent will dissolve the compound completely at its boiling point but show low solubility at room temperature or below. For polychlorinated compounds, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities with similar solubility profiles to the product.
-
You need to separate a complex mixture of isomers or byproducts.
-
You are working on a smaller scale where high purity is critical.
Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation of the target compound from its impurities. A typical starting point for chlorinated heterocycles is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The flow rate can be controlled by applying gentle air pressure.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Conditions |
| Melt Crystallization | ~95 | >99 | Not Reported | Cooling rate: 0.071 °C/min; Final crystallization temp: 16-19 °C; Sweating heating rate: 0.062-0.083 °C/min; Final sweating temp: 28-30 °C.[6] |
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the amination of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I am not observing any product formation in my amination reaction. What are the initial parameters I should investigate?
A1: Low or no yield in the amination of a highly chlorinated pyrimidine like this compound can stem from several factors. Begin by assessing the following:
-
Reactivity of the Amine: Ensure the amine you are using is sufficiently nucleophilic. Sterically hindered or electron-deficient amines will react slower and may require more forcing conditions.
-
Reaction Temperature: These reactions often require heating. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-100 °C) may be necessary to initiate the reaction.
-
Choice of Base: An appropriate base is crucial to neutralize the HCl generated during the reaction. Common bases for such reactions include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The base should be strong enough to deprotonate the amine or neutralize HCl but not so strong as to cause side reactions.
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the starting material to form hydroxypyrimidines, a common side reaction.
Q2: My reaction is sluggish and gives a low yield even with heating. What can I do to improve the conversion?
A2: If basic optimization of temperature and base does not improve the yield, consider the following strategies:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often effective in accelerating SNAr reactions.
-
Catalysis: For less reactive amines, a palladium-catalyzed Buchwald-Hartwig amination could be a more effective approach. This would involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
Issue 2: Formation of Multiple Products and Regioselectivity Issues
Q3: I am observing multiple products in my reaction mixture. What are the likely side products and how can I control the regioselectivity?
A3: The formation of multiple products is a common challenge in the amination of polychlorinated pyrimidines due to the presence of multiple reactive sites.
-
Understanding Regioselectivity: In polychlorinated pyrimidines, the chloride positions have different reactivities. Generally, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position. The C5 position is typically the least reactive. The trifluoromethyl group at the C6 position is strongly electron-withdrawing, which will activate the ring for nucleophilic aromatic substitution.
-
Controlling Regioselectivity:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered chlorine.
-
Reaction Time: Over-reaction can lead to di- or tri-substituted products. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is formed.
-
A likely outcome of the monosubstitution of this compound is a mixture of isomers where the amine has substituted at the C2 and C4 positions. Separation of these regioisomers can be challenging and may require careful column chromatography.
Issue 3: Product Degradation or Unwanted Side Reactions
Q4: I am seeing decomposition of my starting material or product. How can I minimize this?
A4: Degradation can occur under harsh reaction conditions.
-
Temperature Control: Avoid excessively high temperatures, as this can lead to decomposition.
-
Exclusion of Air and Moisture: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using palladium catalysis. Ensure all reagents and solvents are dry to prevent hydrolysis.
-
Base Selection: A very strong base might cause decomposition of the pyrimidine ring. Use the mildest base that is effective for the transformation.
Frequently Asked Questions (FAQs)
Q5: What are the typical starting conditions for an SNAr amination of this compound?
A5: A good starting point would be to dissolve the pyrimidine in a polar aprotic solvent like DMF or acetonitrile. Add 1.1 equivalents of your amine and 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA. Start the reaction at room temperature and monitor its progress. If no reaction occurs, gradually increase the temperature.
Q6: At which position is the first amination most likely to occur?
A6: For polychlorinated pyrimidines, nucleophilic attack is generally favored at the C4/C6 positions over the C2 position, with the C5 position being the least reactive. The strongly electron-withdrawing trifluoromethyl group at C6 will significantly influence the electron distribution in the ring, likely enhancing the reactivity of the C2 and C4 positions. It is highly probable that you will obtain a mixture of C2 and C4 aminated products.
Q7: When should I consider using a Buchwald-Hartwig amination instead of a direct SNAr?
A7: Consider a Buchwald-Hartwig amination under the following circumstances:
-
When the amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups).
-
When SNAr conditions lead to low yields or decomposition.
-
When you want to potentially alter the regioselectivity of the reaction.
Q8: How can I purify the final product?
A8: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is usually effective. The polarity of the eluent will depend on the polarity of your product.
Data Presentation
Table 1: General Reaction Conditions for SNAr Amination of Polychloropyrimidines
| Parameter | Typical Range/Options | Notes |
| Solvent | Acetonitrile, THF, Dioxane, DMF, DMSO, NMP | Polar aprotic solvents often give better results. |
| Base | DIPEA, Et₃N, K₂CO₃, Cs₂CO₃ | The choice of base can influence the reaction rate and selectivity. |
| Temperature | Room Temperature to 150 °C | Higher temperatures are often required for less reactive amines. |
| Amine equiv. | 1.0 - 1.5 | A slight excess of the amine is often used. |
| Base equiv. | 1.5 - 3.0 | Sufficient base is needed to neutralize the generated acid. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Parameter | Typical Range/Options | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%. |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Bulky electron-rich phosphine ligands are generally effective. |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80 - 120 °C | Reactions are typically run at elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added the desired amine (1.1 eq) followed by a base (e.g., DIPEA, 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to an appropriate temperature (e.g., 80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired aminated pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere (e.g., argon) is added the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Anhydrous solvent (e.g., toluene) is added, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the amination of this compound.
Caption: A decision tree for troubleshooting common issues in the amination reaction.
stability issues of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine under acidic conditions. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My assay results for this compound show a decrease in concentration over time when dissolved in an acidic solution. What could be the cause?
A: this compound is susceptible to degradation under acidic conditions, primarily through hydrolysis. The pyrimidine ring is electron-deficient due to the presence of three chlorine atoms and a strongly electron-withdrawing trifluoromethyl group. This makes the carbon atoms of the pyrimidine ring electrophilic and prone to attack by nucleophiles, such as water. Acid catalysis can accelerate this process by protonating the nitrogen atoms of the pyrimidine ring, further increasing its electrophilicity.
Q2: What are the likely degradation products of this compound in an acidic medium?
A: While specific experimental data for this compound is limited in publicly available literature, based on the principles of organic chemistry, the primary degradation pathway is expected to be the sequential hydrolysis of the chlorine atoms. The chlorine atom at the 4-position is likely the most susceptible to hydrolysis, followed by the chlorine at the 2-position, due to the electronic effects of the trifluoromethyl group and the ring nitrogens. The chlorine at the 5-position is generally less reactive towards nucleophilic substitution. The trifluoromethyl group is relatively stable to hydrolysis but could potentially hydrolyze to a carboxylic acid group under harsh acidic conditions (e.g., high temperature, strong acid concentration).
Potential Degradation Products:
-
2,5-Dichloro-4-hydroxy-6-(trifluoromethyl)pyrimidine
-
5-Chloro-2,4-dihydroxy-6-(trifluoromethyl)pyrimidine
-
2,4,5-Trichloro-6-carboxypyrimidine (less likely)
Q3: I am observing multiple unexpected peaks in my chromatogram after storing my sample in an acidic mobile phase. How can I identify these impurities?
A: The unexpected peaks are likely degradation products. To identify them, you can employ the following strategies:
-
LC-MS/MS: This is a powerful technique for identifying unknown compounds. The mass-to-charge ratio (m/z) of the parent ion can provide the molecular weight of the degradation product, and the fragmentation pattern can help elucidate its structure.
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled acidic conditions (e.g., varying pH, temperature, and time). Analyze the stressed samples by LC-MS to generate and identify the degradation products.
-
Reference Standards: If you can hypothesize the structures of the degradation products, you may be able to synthesize or purchase reference standards to confirm their identity by comparing their retention times and mass spectra.
Q4: How can I minimize the degradation of this compound during my experiments?
A: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions as close to neutral as possible, if your experimental conditions allow. Use appropriate buffer systems to control the pH.
-
Temperature: Perform experiments at the lowest temperature feasible, as hydrolysis reactions are typically accelerated at higher temperatures.
-
Time: Prepare solutions of this compound fresh and use them as quickly as possible. Avoid long-term storage of the compound in acidic solutions.
-
Solvent Selection: If possible, use aprotic solvents that do not participate in hydrolysis reactions.
Data Presentation
Table 1: Predicted Susceptibility of Functional Groups in this compound to Acidic Hydrolysis
| Functional Group | Position | Predicted Susceptibility to Acidic Hydrolysis | Potential Hydrolysis Product |
| Chloro | 4 | High | Hydroxyl |
| Chloro | 2 | Moderate | Hydroxyl |
| Chloro | 5 | Low | Hydroxyl |
| Trifluoromethyl | 6 | Very Low | Carboxylic Acid |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To investigate the degradation profile of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC-UV or HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C, and 80°C).
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic samples with a suitable base (e.g., NaOH) before analysis to prevent further degradation on the analytical column.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
-
If using HPLC-MS, analyze the degradation products to determine their mass-to-charge ratios and fragmentation patterns for structural elucidation.
Mandatory Visualization
Caption: Predicted primary degradation pathway of this compound under acidic conditions.
Caption: Experimental workflow for a forced degradation study under acidic conditions.
troubleshooting failed reactions involving 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms generally follows the order C4 > C2 > C5. The strong electron-withdrawing nature of the trifluoromethyl group at the C6 position further activates the ring for nucleophilic attack. The chlorine at the C5 position is typically the least reactive towards SNAr.
Q2: What are the most common reactions performed with this compound?
The most common reactions are nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the sequential and regioselective introduction of various functional groups, making it a valuable scaffold in medicinal chemistry.
Q3: What are the key safety precautions when handling this compound?
This compound is classified as a combustible liquid and may cause skin and eye irritation. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q4: How can I purify the products from reactions involving this compound?
Purification of reaction products often requires column chromatography on silica gel due to the potential formation of regioisomers and other byproducts. The choice of eluent will depend on the polarity of the product. Recrystallization may also be a viable purification method for solid products.
Troubleshooting Failed Reactions
Issue 1: No or Low Conversion of Starting Material
If you observe no or low conversion of this compound in your reaction, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Insufficiently Activated Nucleophile | - For amine nucleophiles, ensure the presence of a suitable base to deprotonate the amine. - For less reactive nucleophiles, consider using a stronger base or a phase-transfer catalyst. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous and suitable for the reaction type. For SNAr, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. For Suzuki couplings, solvent systems like dioxane/water or toluene/ethanol/water are common. |
| Catalyst Inactivity (for cross-coupling) | - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of Multiple Products (Regioisomers)
The presence of multiple chlorine atoms at different positions can lead to the formation of regioisomers.
| Potential Cause | Suggested Troubleshooting Steps |
| Similar Reactivity of C2 and C4 Positions | - Lowering the reaction temperature can sometimes improve regioselectivity. - The choice of solvent can influence the substitution pattern. Experiment with different solvents. |
| Steric Hindrance | - For bulky nucleophiles, substitution at the less sterically hindered position may be favored. Consider using a less bulky nucleophile if the desired regioisomer is the more hindered one. |
Expected Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile Type | Expected Major Product | Expected Minor Product(s) |
| Small, unhindered amines (e.g., ammonia, primary amines) | Substitution at C4 | Substitution at C2 |
| Bulky secondary amines | Substitution at C4 or C2, depending on sterics | Other regioisomer |
| Aryl boronic acids (Suzuki Coupling) | Substitution at C4 | Substitution at C2 |
Logical Diagram for Predicting Regioselectivity
Caption: Decision diagram for predicting the major regioisomer in substitution reactions.
Issue 3: Presence of Unexpected Byproducts
The appearance of unexpected spots on TLC or peaks in LC-MS can indicate side reactions.
| Potential Cause | Suggested Troubleshooting Steps |
| Hydrolysis of Chloro Substituents | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere. |
| Hydrolysis of the Trifluoromethyl Group | - Avoid strongly basic conditions, especially at elevated temperatures. - If a base is necessary, use a non-nucleophilic organic base (e.g., DIPEA) in stoichiometric amounts. - Keep reaction times to a minimum. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature. - Use a milder base or catalyst. |
Illustrative Byproduct Formation
| Byproduct Structure | Potential Cause | Analytical Signature |
| 2,5-Dichloro-4-hydroxy-6-(trifluoromethyl)pyrimidine | Presence of water and base | More polar spot on TLC; distinct mass in MS |
| 2,4,5-Trichloro-6-(carboxy)pyrimidine | Hydrolysis of the CF3 group | Significantly more polar spot on TLC; mass increase of 25 amu (loss of F3, gain of OOH) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere, add the amine nucleophile (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water (0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application in Synthesis
This compound is a valuable building block for the synthesis of complex, biologically active molecules. The following diagram illustrates a hypothetical synthetic pathway to a kinase inhibitor.
Caption: Hypothetical synthetic pathway from this compound to a kinase inhibitor.
Technical Support Center: Scale-Up Synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the scale-up synthesis of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound on a larger scale?
A1: While a specific scale-up process for this compound is not extensively documented in public literature, a common approach involves a multi-step synthesis. A likely pathway begins with the trifluoromethylation of a pyrimidine precursor like uracil to form a trifluoromethylpyrimidine intermediate. This is followed by chlorination to yield the desired 2,4,5-trichloro-substituted product. A well-documented analogous synthesis is the two-step preparation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which serves as a key intermediate.[1] The final step would then be the chlorination of the 5-position.
Q2: What are the key safety precautions to consider during the synthesis?
A2: The synthesis of halogenated pyrimidines involves hazardous materials and requires strict safety protocols. Key precautions include:
-
Handling of Reagents: Use personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[1] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Exothermic Reactions: The trifluoromethylation and chlorination steps can be exothermic.[1] Maintain strict temperature control and consider controlled addition of reagents for large-scale reactions.
-
Toxic Gases: The chlorination step may involve corrosive and toxic gases. Ensure appropriate scrubbing systems are in place.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress.[1] Key parameters to track are the consumption of the starting material and the formation of the desired product and any impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Trifluoromethylation Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Extend the reaction time and continue monitoring by HPLC. |
| Suboptimal temperature | Ensure the reaction temperature is maintained within the optimal range (e.g., 55-75°C during peroxide addition).[1] |
| Impure reagents | Use high-purity starting materials and reagents. |
| Peroxide decomposition | Add a transition metal catalyst like FeSO₄ to minimize peroxide accumulation and improve efficiency.[1] |
Problem 2: Formation of Impurities during Chlorination
| Potential Cause | Troubleshooting Action |
| Over-chlorination | Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. |
| Incomplete reaction | Increase the reaction time or temperature as needed, while monitoring for the formation of degradation products. |
| Side reactions | Optimize the reaction conditions, such as solvent and catalyst, to favor the desired chlorination. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Emulsion formation during extraction | Use a different extraction solvent or add brine to break the emulsion. |
| Co-eluting impurities in chromatography | Optimize the mobile phase and stationary phase for better separation. |
| Product instability | Avoid excessive heat during solvent removal and consider storing the purified product under an inert atmosphere at low temperatures. |
Experimental Protocols
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
-
Reaction Setup: In a suitable reactor, charge uracil, sodium trifluoromethanesulfinate, and water.
-
Catalyst Addition (Optional): Add a catalytic amount of ferrous sulfate (FeSO₄).
-
Temperature Control: Heat the suspension to approximately 40°C.
-
Reagent Addition: Slowly add tert-butyl hydroperoxide (70% aqueous solution) while maintaining the internal temperature between 55-75°C.[1]
-
Reaction Monitoring: Stir the mixture at 50-60°C for 0.5-1.0 hour after the addition is complete. Monitor the reaction by HPLC until the starting material is consumed.[1]
-
Quenching: Quench any residual peroxide with an aqueous sodium sulfite solution.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Reaction Setup: Charge the 5-(trifluoromethyl)uracil intermediate, phosphoric acid, and phosphoryl chloride (POCl₃) into a reactor.
-
Base Addition: Add diisopropylethylamine (DIPEA) dropwise.
-
Heating: Heat the reaction mixture to 110-120°C.
-
Reaction Monitoring: Monitor the reaction by HPLC. If the reaction is incomplete after 7-8 hours, additional POCl₃ and DIPEA may be added.[1]
-
Work-up: Cool the reaction mixture and add a suitable solvent like n-butyl acetate. Distill off the excess POCl₃ under reduced pressure.
Proposed Step 3: Synthesis of this compound
-
Chlorination: The introduction of a chlorine atom at the 5-position would likely involve reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with a suitable chlorinating agent. Based on the synthesis of similar polychlorinated pyrimidines, a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under heating could be effective.
-
Purification: The final product would likely be purified by distillation or chromatography.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine[1]
| Parameter | Step 1: Trifluoromethylation | Step 2: Chlorination |
| Key Reagents | Uracil, Sodium trifluoromethanesulfinate, tert-Butyl hydroperoxide | 5-(Trifluoromethyl)uracil, POCl₃, DIPEA |
| Solvent | Water | Neat or with n-butyl acetate for work-up |
| Temperature | 55-75°C (during addition), 50-60°C (stirring) | 110-120°C |
| Reaction Time | 0.5 - 1.0 hour (after addition) | 7-8 hours |
| Monitoring | HPLC | HPLC |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Regioselectivity in Pyrimidine Substitutions
Welcome to the technical support center for controlling regioselectivity in pyrimidine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine typically selective for the C4 position?
A1: The enhanced reactivity at the C4 position is primarily due to electronic factors. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. For 2,4-dichloropyrimidine, the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly located at the C4 and C6 positions, making them more electrophilic.[1] The Meisenheimer intermediate formed upon nucleophilic attack at C4 is more stable because the negative charge can be delocalized onto both nitrogen atoms, whereas attack at C2 results in a less stable intermediate.[2] This inherent electronic preference leads to the common observation of C4 selectivity in SNAr reactions.[1][3]
Q2: Under what conditions can I achieve C2 selectivity in the substitution of 2,4-dichloropyrimidines?
A2: While C4 substitution is generally favored, C2 selectivity can be achieved under specific circumstances:
-
Electron-Donating Groups at C6: The presence of an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[1]
-
Tertiary Amine Nucleophiles: Tertiary amines have been shown to exhibit excellent selectivity for the C2 position in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[4][5]
-
Palladium Catalysis: Specific palladium catalysts, particularly those with bulky N-heterocyclic carbene ligands, can invert the conventional regioselectivity and favor C2-selective cross-coupling reactions, such as with thiols.[6][7]
Q3: How does the nature of the nucleophile affect the regioselectivity of the substitution?
A3: The nucleophile plays a crucial role in determining the site of substitution. For instance, while many neutral nitrogen nucleophiles provide a mixture of C4 and C2 isomers with moderate C4 selectivity,[3] tertiary amines can lead to high C2 selectivity.[4][5] The reaction of anilines with 2,4,6-trichloropyrimidine in polar solvents has been reported to give a higher C4/C2 ratio compared to other amines.[3]
Q4: Can solvent choice influence the outcome of the reaction?
A4: Yes, the solvent can impact the regioselectivity of SNAr reactions.[8] The polarity of the solvent can affect the stability of the charged Meisenheimer intermediate and the solubility of the reactants.[9] For example, in the reaction of anilines with 2,4,6-trichloropyrimidine, polar solvents like ethanol can enhance C4 selectivity.[3] The azide-tetrazole equilibrium, which can influence the site of nucleophilic attack, is also sensitive to solvent polarity.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of C2 and C4 Isomers
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity | For standard 2,4-dichloropyrimidine, a mixture of isomers is common with many nucleophiles.[3] Consider if the observed ratio is consistent with literature reports for your specific nucleophile. |
| Reaction Temperature | Higher temperatures can sometimes lead to decreased selectivity. Try running the reaction at a lower temperature to see if the ratio of the desired isomer improves. |
| Solvent Effects | The solvent may not be optimal for selectivity. Experiment with a range of solvents with varying polarities (e.g., THF, dioxane, ethanol, DMSO).[3][8] |
| Catalyst Inefficiency | If using a catalyst to direct selectivity (e.g., palladium), ensure the catalyst and ligands are active and used in the correct proportions. Screen different ligands to find the optimal one for your desired selectivity.[3] |
Issue 2: Low Yield of the Desired Isomer
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Review the reaction temperature, time, and concentration. An increase in temperature or reaction time may be necessary for complete conversion. |
| Decomposition of Reactants or Products | Check the stability of your starting materials and product under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. |
| Catalyst Poisoning | If using a catalyst, ensure all reagents and solvents are pure and free of impurities that could poison the catalyst. |
Issue 3: Difficulty in Separating Regioisomers
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | Regioisomers often have very similar polarities, making chromatographic separation challenging.[3] |
| Co-crystallization | The isomers may co-crystallize, preventing purification by recrystallization. |
| Solution | Explore different chromatographic techniques. If normal-phase silica gel chromatography is ineffective, consider reverse-phase chromatography or specialized columns.[10] For amine-containing isomers, HPLC with a hydrogen-bonding stationary phase can be effective.[11] Experiment with a wide range of solvent systems for column chromatography.[12] If separation is still difficult, consider derivatizing the mixture to alter the physical properties of the isomers, facilitating separation, followed by deprotection. |
Data Presentation
Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine
| Entry | Amine | Conditions | C4/C2 Ratio | Yield (%) |
| 1 | Dibutylamine | A: K₂CO₃, DMAc, rt, 1 h | 70:30 | 95 |
| 2 | Dibutylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C, 1 h | >99:1 | 92 |
| 3 | Piperidine | A: K₂CO₃, DMAc, rt, 1 h | 80:20 | 98 |
| 4 | Piperidine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | 95 |
| 5 | Morpholine | A: K₂CO₃, DMAc, rt, 1 h | 67:33 | 98 |
| 6 | Morpholine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | >99:1 | 96 |
| 7 | Aniline | A: i-Pr₂NEt, BuOH, 125 °C, 24 h | 90:10 | 75 |
| 8 | N-Methylaniline | A: i-Pr₂NEt, BuOH, 125 °C, 24 h | 97:3 | 80 |
Data adapted from a study on 6-(4-fluorophenyl)-2,4-dichloropyrimidine.[3]
Experimental Protocols
Protocol 1: Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Palladium-Catalyzed)
This protocol is a general procedure for the highly regioselective C4-amination of 6-aryl-2,4-dichloropyrimidines using a palladium catalyst.[3]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.02 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.
-
Add anhydrous THF to dissolve the solids.
-
In a separate flask, dissolve the secondary amine in anhydrous THF.
-
Cool both solutions to the desired temperature (e.g., 0 °C or -20 °C).
-
To the amine solution, add the LiHMDS solution dropwise and stir for 10 minutes.
-
Transfer the resulting lithium amide solution to the solution of the pyrimidine and catalyst via cannula.
-
Stir the reaction mixture at the same temperature for 1 hour, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-amino-2-chloro-6-arylpyrimidine.
Protocol 2: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)
This protocol describes a rapid and efficient regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidines.[13]
Materials:
-
2,4-Dichloropyrimidine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Pd(PPh₃)₄ (0.005 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add the 2,4-dichloropyrimidine derivative, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-2-chloropyrimidine.
Visualizations
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Cross-Coupling Reactions of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing no reaction or very low conversion of the starting material. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions. This substrate is highly electron-deficient due to the presence of three chlorine atoms and a strong electron-withdrawing trifluoromethyl group, which can influence catalyst performance.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | • Use a pre-activated palladium(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst such as a Buchwald G3 palladacycle.[1] • If using a Pd(II) source (e.g., Pd(OAc)₂), ensure complete in-situ reduction to Pd(0).[2] • Consider catalyst poisoning by impurities in reagents or solvents. Use high-purity, degassed solvents and fresh reagents. |
| Suboptimal Ligand | • For challenging couplings with aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition.[1] • Screen a panel of ligands such as XPhos, SPhos, or RuPhos, especially for Suzuki and Buchwald-Hartwig reactions.[3][4] |
| Inadequate Base | • The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4] • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. |
| Low Reaction Temperature | • Aryl chlorides generally require higher reaction temperatures for oxidative addition compared to aryl bromides or iodides.[4] • Gradually increase the reaction temperature, for example, from 80 °C to 120 °C, while monitoring for decomposition. |
| Poor Reagent Solubility | • Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. • A mixture of a polar aprotic solvent like dioxane, THF, or DMF with water (for Suzuki reactions) can improve solubility.[1] |
Question 2: I am observing a mixture of mono-substituted products. How can I control the regioselectivity of the reaction?
Answer:
Achieving regioselectivity with a polychlorinated substrate like this compound is a common challenge. The reactivity of the C-Cl bonds is influenced by both electronic and steric factors.
General Reactivity Order and Control Strategies:
The general order of reactivity for cross-coupling on chloropyrimidines is C4 > C2 > C5.[5][6][7] The strong electron-withdrawing effect of the adjacent trifluoromethyl group at C6 is expected to further activate the C5 position, although it is generally the least reactive site.
| Target Position | Strategy |
| Mono-substitution at C4 | • Use milder reaction conditions (lower temperature, shorter reaction time). • Employ a less active catalyst system that can differentiate between the chlorine positions. |
| Mono-substitution at C2 or C5 | • This is more challenging due to the higher reactivity of the C4 position. • After initial substitution at C4, a second, more forcing cross-coupling can be attempted to functionalize the C2 or C5 positions. |
| Di- or Tri-substitution | • Use more forcing conditions: higher temperatures, longer reaction times, and a higher catalyst loading. • Employ a highly active catalyst system, such as those based on Buchwald ligands.[8] |
Question 3: My reaction is producing significant amounts of side products, such as dehalogenated pyrimidine or homocoupled products. How can I minimize these?
Answer:
The formation of byproducts is a common issue in cross-coupling reactions. Understanding the cause of these side reactions is key to mitigating them.
Common Side Reactions and Prevention:
| Side Product | Cause | Prevention Strategies |
| Dehalogenated Pyrimidine | • Reaction of the palladium catalyst with a hydride source (e.g., solvent, base). | • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[9] • Choose a solvent less prone to acting as a hydride source. |
| Homocoupling of Boronic Acid (Suzuki) | • Presence of oxygen or Pd(II) species from incomplete pre-catalyst reduction.[9] | • Thoroughly degas all solvents and reagents.[4] • Use a Pd(0) source directly or ensure conditions for complete reduction of Pd(II) pre-catalysts. |
| Protodeboronation (Suzuki) | • Cleavage of the C-B bond of the boronic acid by a proton source (e.g., water). | • Use anhydrous solvents and reagents. • Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: For polychlorinated pyrimidines, the C4 position is generally the most reactive towards oxidative addition, followed by the C2 position.[5][6][7] The C5 position is typically the least reactive. The presence of the strongly electron-withdrawing trifluoromethyl group at C6 will enhance the overall electrophilicity of the pyrimidine ring, potentially increasing the reactivity of all C-Cl bonds, but the general C4 > C2 > C5 reactivity trend is expected to hold.
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this substrate?
A2: Given that this is a polychlorinated, electron-deficient substrate, a robust catalyst system is required. For aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands are generally effective.
-
Recommended Catalysts: Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2, or other Buchwald pre-catalysts.[3][8]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points for optimization.[3][4]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: The Buchwald-Hartwig amination of this substrate will likely require a highly active catalyst system due to the presence of multiple chlorine atoms and the potential for catalyst inhibition by the pyrimidine nitrogens.
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand is recommended. Pre-catalysts like XPhos Pd G3 are also excellent choices.
-
Ligand: Ligands such as XPhos, BrettPhos, or Josiphos-type ligands are often effective for coupling aryl chlorides.[2]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are preferred.
Q4: Can I perform a Sonogashira coupling on this substrate, and what conditions should I start with?
A4: Yes, Sonogashira coupling should be feasible. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
-
Catalyst System: A common starting point is a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.[1]
-
Ligand: Triphenylphosphine (PPh₃) is often used, but other phosphine ligands can be screened for improved performance.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as a co-solvent.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly employed.[1]
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions with this compound. Note: These protocols are starting points and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)
-
Base (e.g., NaOtBu, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and the base to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the this compound and the amine.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equivalents)
-
Degassed solvent (e.g., DMF or THF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add the degassed solvent and the amine base via syringe.[1]
-
Add the terminal alkyne dropwise via syringe.[1]
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during the synthesis of pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during exothermic pyrimidine syntheses, offering potential causes and solutions in a question-and-answer format.
Issue 1: Uncontrolled Temperature Spike During Synthesis
-
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
-
Answer: An uncontrolled temperature spike is a serious safety concern and may indicate a potential thermal runaway.[1] Immediate action is required:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, ensure adequate ice and water contact with the reaction vessel.
-
Increase Agitation: If it is safe to do so, increase the stirring rate to improve heat transfer to the cooling medium and prevent localized hotspots.
-
Emergency Quenching: If the temperature continues to rise, and you have a pre-planned and validated quenching procedure, slowly add a suitable quenching agent to stop the reaction. This should only be performed by trained personnel.[2]
-
Issue 2: Low Yield and/or Byproduct Formation
-
Question: My reaction is complete, but the yield of my desired pyrimidine derivative is low, and I observe significant byproduct formation. Could this be related to the exotherm?
-
Answer: Yes, poor control of an exothermic reaction is a common cause of low yields and the formation of side products.[3]
-
Localized Overheating: Even if the bulk temperature appears controlled, inadequate mixing can lead to localized hotspots where the temperature is much higher. This can cause decomposition of reactants or products, or favor alternative reaction pathways. For instance, in the Biginelli reaction, higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure efficient stirring throughout the reaction.
-
Slower Reagent Addition: Reduce the rate of addition of the limiting reagent to allow for more effective heat dissipation.
-
Use of a Solvent: If conducting the reaction neat, consider using a high-boiling point solvent to help moderate the temperature.[1]
-
-
Issue 3: Delayed Exotherm During Quenching
-
Question: The main reaction proceeded as expected, but I observed a significant and delayed exotherm when quenching the reaction mixture (e.g., after a chlorination with POCl₃). Why did this happen?
-
Answer: This is a known hazard, particularly when quenching reactions involving phosphorus oxychloride (POCl₃). The initial hydrolysis of POCl₃ can be slow, especially at low temperatures, leading to the accumulation of unreacted POCl₃ and reactive intermediates. As the mixture warms or as concentrations change, a rapid and highly exothermic delayed hydrolysis can occur.[1]
-
Prevention:
-
"Reverse" Quench: Always add the reaction mixture slowly to a vigorously stirred, cold quenching solution (e.g., ice/water or a basic solution). Never add the quenching solution directly to the bulk reaction mixture.
-
Controlled Quench Temperature: For some processes, quenching at a slightly elevated, controlled temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis, preventing the buildup of reactive intermediates.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with exothermic pyrimidine syntheses?
A1: The main safety concern is thermal runaway , a situation where the heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosion, and the release of hazardous materials.[2] Another significant risk is the delayed and highly exothermic hydrolysis of quenching reactive reagents like POCl₃.[1]
Q2: How can I predict the thermal hazard of my pyrimidine synthesis?
A2: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1][2]
Q3: What are some general strategies to control exothermic reactions in pyrimidine synthesis?
A3: Several strategies can be employed:
-
Semi-batch or continuous feeding: Adding one of the reactants gradually allows for better control over the rate of heat generation.[1]
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat generated.[1]
-
Efficient cooling: Ensure the reactor is equipped with a cooling system that can handle the heat load of the reaction.[1]
-
Lower reaction temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]
Q4: Are there specific pyrimidine syntheses known to be highly exothermic?
A4: Yes, certain common pyrimidine syntheses are known for their exothermic nature. These include:
-
Chlorination of hydroxypyrimidines with phosphorus oxychloride (POCl₃): This is a widely used but notoriously exothermic reaction.
-
Hantzsch Dihydropyridine Synthesis: The initial condensation steps of this multi-component reaction can be exothermic.[1]
-
Biginelli Reaction: While often manageable, the Biginelli reaction can be exothermic, especially when catalyzed by strong acids or run under solvent-free conditions.[1]
Data Presentation
The following tables provide illustrative quantitative data on how different reaction parameters can influence the management of exothermic reactions in pyrimidine synthesis. Note: This data is for illustrative purposes and actual results will vary based on specific substrates, equipment, and conditions.
Table 1: Effect of Reagent Addition Rate on Peak Reaction Temperature and Yield in a Model Biginelli Reaction
| Addition Rate of Aldehyde (mL/min) | Peak Reaction Temperature (°C) | Yield of Dihydropyrimidinone (%) |
| 1.0 | 95 | 75 |
| 0.5 | 80 | 88 |
| 0.2 | 72 | 92 |
| 0.1 | 68 | 91 |
Table 2: Comparison of Cooling Methods on Peak Temperature in a POCl₃ Chlorination
| Cooling Method | Coolant Temperature (°C) | Peak Reaction Temperature (°C) |
| Natural Convection (Air) | 25 | >150 (Runaway) |
| Water Bath | 20 | 110 |
| Ice-Water Bath | 0 | 85 |
| Dry Ice/Acetone Bath | -78 | 65 |
Table 3: Influence of Solvent on Peak Exotherm in a Hantzsch-type Synthesis
| Solvent | Boiling Point (°C) | Peak Reaction Temperature (°C) |
| None (Neat) | N/A | 120 |
| Ethanol | 78 | 75 |
| Toluene | 111 | 95 |
| Acetonitrile | 82 | 80 |
Experimental Protocols
Protocol 1: Controlled Chlorination of 2-Hydroxypyrimidine with POCl₃
Objective: To safely perform the chlorination of 2-hydroxypyrimidine to 2-chloropyrimidine with careful management of the reaction exotherm.
Materials:
-
2-Hydroxypyrimidine (1 eq)
-
Phosphorus oxychloride (POCl₃) (3 eq)
-
Jacketed reactor with overhead stirrer, thermocouple, condenser, and addition funnel
-
Circulating cooling bath
Procedure:
-
Reactor Setup: Assemble a clean, dry jacketed reactor. Connect the jacket to a circulating cooling bath set to 10°C.
-
Reagent Charging: Charge the 2-hydroxypyrimidine to the reactor.
-
Controlled Addition of POCl₃: Begin slow, dropwise addition of POCl₃ via the addition funnel. Monitor the internal temperature closely. Maintain the internal temperature below 40°C by adjusting the addition rate.
-
Reaction: After the addition is complete, slowly raise the temperature of the circulating bath to gently heat the reaction mixture to reflux (approx. 105°C). Maintain reflux for 3 hours, monitoring the reaction by TLC.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Quenching (Reverse Add): In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water. Slowly, and in a controlled manner, add the reaction mixture to the ice/water slurry with vigorous stirring. Monitor the temperature of the quenching vessel, ensuring it does not exceed 20°C.
-
Workup: Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).
Protocol 2: Management of Exotherm in the Biginelli Reaction
Objective: To synthesize a dihydropyrimidinone via the Biginelli reaction with controlled temperature to maximize yield and minimize byproduct formation.
Materials:
-
Aromatic aldehyde (1 eq)
-
Ethyl acetoacetate (1 eq)
-
Urea (1.5 eq)
-
Catalytic amount of HCl (e.g., 5 mol%)
-
Ethanol
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and thermometer
Procedure:
-
Initial Mixture: In the round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Catalyst Addition: Slowly add the catalytic amount of HCl to the stirred mixture.
-
Controlled Heating: Begin heating the reaction mixture to a gentle reflux (approx. 78°C). Monitor the temperature closely for any sudden increases.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for exothermic pyrimidine synthesis.
Caption: Factors leading to thermal runaway in exothermic reactions.
Caption: General experimental workflow for managing exothermic pyrimidine synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Standards of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and identification of compounds. This guide provides a framework for comparing analytical standards of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a key intermediate in various synthetic pathways. Due to the limited availability of public-facing Certificates of Analysis (CoA) and detailed analytical data from suppliers, this guide outlines the critical parameters for comparison and provides standardized experimental protocols for in-house verification.
Supplier Overview
Several chemical suppliers list this compound in their catalogs. While comprehensive analytical data sheets are not always readily accessible online, the following suppliers have been identified:
-
AbacipharmTech
-
CymitQuimica
-
Ivy Fine Chemicals
-
MySkinRecipes (Purity stated as ≥95%)
It is crucial for researchers to request a comprehensive Certificate of Analysis from any supplier before purchase to verify the purity, identity, and presence of any impurities.
Data Presentation for Comparison
A thorough comparison of analytical standards should be based on quantifiable data. The following table provides a template for summarizing key information that should be obtained from the supplier's CoA or determined experimentally.
| Parameter | Supplier A | Supplier B | Alternative Standard C |
| Identity | |||
| CAS Number | 84737-23-5 | 84737-23-5 | Varies |
| Molecular Formula | C₅Cl₃F₃N₂ | C₅Cl₃F₃N₂ | Varies |
| Molecular Weight | 251.42 g/mol | 251.42 g/mol | Varies |
| Purity | |||
| Purity by HPLC (%) | Data not available | Data not available | Data not available |
| Purity by GC-MS (%) | Data not available | Data not available | Data not available |
| Impurities | |||
| Major Impurity 1 (%) | Data not available | Data not available | Data not available |
| Major Impurity 2 (%) | Data not available | Data not available | Data not available |
| Residual Solvents (ppm) | Data not available | Data not available | Data not available |
| Water Content (%) | Data not available | Data not available | Data not available |
| Physical Properties | |||
| Appearance | Data not available | Data not available | Data not available |
| Melting Point (°C) | Data not available | Data not available | Data not available |
Note: The lack of publicly available data necessitates direct inquiry with suppliers for specific values.
Experimental Protocols for Verification
In the absence of detailed supplier data, or for independent verification, the following experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for the analysis of this compound. These methods are based on established techniques for the analysis of related halogenated and trifluoromethyl-substituted pyrimidines.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for assessing the purity of non-volatile and thermally stable compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% A / 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes.
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the analytical standard.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min
Parameters:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analytical standard in a volatile solvent such as dichloromethane or ethyl acetate.
Visualizing Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for sample analysis and data evaluation.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Alternative Analytical Standards
For certain applications, alternative analytical standards may be considered. These could include related chlorinated or trifluoromethyl-substituted pyrimidines. The choice of an alternative standard depends on the specific analytical goal, such as method development or as an internal standard, provided it has a distinct retention time and does not interfere with the analysis of the primary compound. The suitability of any alternative must be thoroughly validated.
Conclusion
The selection of a high-quality analytical standard for this compound is critical for reliable analytical results in research and drug development. While direct comparison of commercially available standards is currently hampered by the lack of accessible, detailed analytical data, this guide provides a robust framework for their evaluation. Researchers are strongly encouraged to request comprehensive Certificates of Analysis from suppliers and to perform in-house verification using standardized methods like HPLC and GC-MS as outlined. This diligent approach will ensure the accuracy and reproducibility of experimental outcomes.
A Comparative Guide to 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine and Other Halogenated Pyrimidines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated pyrimidines serve as crucial building blocks for a diverse array of functional molecules. Among these, 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological properties. This guide provides a comparative analysis of this key compound against other notable halogenated pyrimidines, offering insights into their performance based on available data.
Introduction to Halogenated Pyrimidines
The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several approved drugs.[1] The introduction of halogen atoms and a trifluoromethyl group significantly influences the electron distribution within the pyrimidine ring, thereby affecting its reactivity towards nucleophiles and its interaction with biological targets. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity.
This guide will focus on a comparison of this compound with two other key halogenated pyrimidines: 2,4,6-Trichloropyrimidine and 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this guide synthesizes the existing information to highlight the structural and potential functional differences.
Physicochemical Properties
A summary of the key physicochemical properties of the compared halogenated pyrimidines is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.
Table 1: Physicochemical Properties of Selected Halogenated Pyrimidines
| Property | This compound | 2,4,6-Trichloropyrimidine | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine |
| CAS Number | 84737-23-5 | 3764-01-0[2] | Not available |
| Molecular Formula | C₅Cl₃F₃N₂ | C₄HCl₃N₂[2] | C₅HCl₂F₃N₂ |
| Molecular Weight | 251.42 g/mol | 183.42 g/mol [2] | Not available |
| Appearance | Information not available | Colorless to pale yellow liquid | Information not available |
| Boiling Point | Information not available | 211-213 °C | Information not available |
| Solubility | Information not available | Not miscible or difficult to mix in water[3] | Information not available |
Chemical Reactivity and Synthesis
Halogenated pyrimidines are versatile intermediates in organic synthesis, primarily undergoing nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms on the pyrimidine ring is influenced by the electronic effects of the other substituents.
This compound: The presence of the strongly electron-withdrawing trifluoromethyl group is expected to activate the pyrimidine ring for nucleophilic attack. The chlorine atoms at positions 2, 4, and 5 offer multiple sites for substitution, allowing for the synthesis of a wide range of derivatives. The chlorine at position 4 is generally the most susceptible to nucleophilic attack, followed by the chlorine at position 2. The chlorine at position 5 is typically the least reactive.
2,4,6-Trichloropyrimidine: This compound is a widely used building block.[4] The chlorine atoms at positions 2, 4, and 6 are all susceptible to nucleophilic substitution. Kinetic studies on related compounds have shown that the reactivity of the chloro-positions can be influenced by the nature of the nucleophile and the reaction conditions.[5] In reactions with primary and secondary amines, substitution typically occurs preferentially at the 4- and 6-positions.[5]
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: As an important intermediate for the manufacture of pharmaceutically active ingredients, this compound's reactivity is also governed by the electron-withdrawing trifluoromethyl group.[6] The chlorine atoms at positions 2 and 4 are both reactive sites for nucleophilic substitution.
The general workflow for utilizing these compounds in synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of functionalized pyrimidines.
Biological Activity: A Comparative Overview
While direct comparative biological data is scarce, the individual activities of derivatives from these halogenated pyrimidines provide insights into their potential applications.
Antimicrobial and Antiviral Activity: Derivatives of trifluoromethylated pyrimidines have shown promising antiviral and antifungal activities.[7] For instance, certain synthesized trifluoromethyl pyrimidine derivatives exhibited higher antiviral and antifungal activities than some commercial agents.[7]
Anticancer Activity: The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. The nature and position of substituents play a critical role in their cytotoxic effects.[8]
-
Trifluoromethyl Pyrimidine Derivatives: A number of studies have highlighted the potent anticancer activity of trifluoromethyl pyrimidine derivatives. For example, a series of novel trifluoromethylpyrimidine-based compounds were identified as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a target implicated in cancer.[9] Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group can significantly enhance anticancer potency.[10]
The following diagram illustrates a simplified signaling pathway that can be targeted by pyrimidine-based inhibitors:
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Experimental Protocols
To facilitate further comparative studies, detailed experimental protocols for key synthetic and analytical procedures are essential.
General Procedure for Nucleophilic Aromatic Substitution
The following is a general protocol for the reaction of a halogenated pyrimidine with a nucleophile. Researchers should optimize the conditions for each specific reaction.
Materials:
-
Halogenated pyrimidine (1.0 eq)
-
Nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the halogenated pyrimidine in the chosen anhydrous solvent under an inert atmosphere, add the base.
-
Add the nucleophile to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The workflow for a typical cytotoxicity screening is as follows:
Caption: Workflow for determining the cytotoxicity of compounds.
Conclusion
This compound is a highly functionalized building block with significant potential in the development of novel bioactive molecules. Its unique substitution pattern, featuring three reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, sets it apart from other halogenated pyrimidines like 2,4,6-trichloropyrimidine and 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
While the available literature provides a foundation for understanding the properties and potential applications of these compounds, there is a clear need for direct, head-to-head comparative studies. Such research would provide invaluable quantitative data on their relative reactivity and biological performance, enabling a more rational approach to their utilization in drug discovery and materials science. The experimental protocols provided in this guide offer a starting point for conducting such systematic investigations. Future research should focus on elucidating the structure-activity relationships of derivatives from these scaffolds to unlock their full therapeutic and industrial potential.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 3. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechempharma.com [lifechempharma.com]
efficacy of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine derivatives as EGFR inhibitors
A detailed guide for researchers on the therapeutic potential of substituted pyrimidine scaffolds in targeting the Epidermal Growth Factor Receptor (EGFR).
While direct experimental data on the efficacy of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine derivatives as EGFR inhibitors is not extensively available in the current body of scientific literature, a comprehensive analysis of structurally related pyrimidine compounds provides significant insights into their potential as therapeutic agents. This guide offers a comparative overview of the performance of analogous pyrimidine derivatives, supported by experimental data, to inform further research and drug development in this area.
The epidermal growth factor receptor (EGFR) is a key member of the receptor tyrosine kinase (RTK) family and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for anticancer drug development.[1][3] Pyrimidine-based molecules have emerged as a promising class of EGFR inhibitors, with several approved drugs, such as Osimertinib, featuring this scaffold.[3] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascades that promote tumor growth.[3]
This guide will focus on the efficacy of two closely related classes of compounds: 5-trifluoromethylpyrimidine derivatives and 2,4-dichloro-6-methylpyrimidine derivatives , to extrapolate the potential of the this compound scaffold.
Comparative Efficacy of Pyrimidine Derivatives
The inhibitory activity of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%. The following tables summarize the in vitro efficacy of representative 5-trifluoromethylpyrimidine and 2,4-dichloro-6-methylpyrimidine derivatives against EGFR and various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives
| Compound ID | Modifications | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 | 0.35 | 3.24 | 5.12 |
| 9c | Phenyl derivative with 3-fluorophenyl substitution | 0.31 | 2.23 | 5.32 | 16.35 |
| 9t | Ketene compound | 0.26 | - | - | - |
| 9v | Urea substituent | 0.14 | - | - | - |
| Gefitinib | (Reference Drug) | 0.0063 | - | - | - |
| Data sourced from a study on the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1] |
Table 2: In Vitro Antiproliferative Activity of 2,4-dichloro-6-methylpyrimidine Derivatives
| Compound ID | Modifications | H1975 Cell Line (L858R/T790M) IC50 (µM) | A549 Cell Line (WT EGFR) IC50 (µM) |
| L-18 | Specific derivative from the study | 0.65 ± 0.06 | >50 |
| Osimertinib | (Reference Drug) | 0.04 ± 0.01 | 0.92 ± 0.08 |
| Data sourced from a study on the rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives.[4] |
Insights from Structure-Activity Relationship (SAR) Studies
Based on the available data for related compounds, a preliminary structure-activity relationship for pyrimidine-based EGFR inhibitors can be inferred. The data suggests that the nature and position of substituents on the pyrimidine ring are critical for their inhibitory potency and selectivity.[1][5][6][7] For the 5-trifluoromethylpyrimidine series, derivatives with a ketene group (9t) and a urea substituent (9v) showed potent EGFR kinase inhibition.[1] In the case of 2,4-dichloro-6-methylpyrimidine derivatives, compound L-18 demonstrated strong antiproliferative activity against the H1975 cell line, which harbors the EGFR T790M/L858R mutations.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of pyrimidine-based EGFR inhibitors, adapted from methodologies reported in the literature.
EGFR Kinase Assay (Biochemical Assay)
This assay is designed to measure the enzymatic activity of EGFR and the inhibitory potential of the test compounds.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Prepare 10X stocks of EGFR wild-type (WT) or mutant enzymes.
-
Prepare a 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox) solution in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
-
Reaction Setup:
-
Pre-incubate 5 µL of the EGFR enzyme in a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or DMSO (for control) to the wells and incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
-
Data Acquisition:
-
Monitor the reaction kinetics by measuring the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm every 71 seconds for 30-120 minutes using a plate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, H1975) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.
-
Visualizing Key Pathways and Processes
To better understand the context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow, and a hypothetical structure-activity relationship for pyrimidine derivatives.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
The Trifluoromethyl Group: A Key Player in Enhancing Pyrimidine Scaffolds for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the vast array of chemical moieties utilized, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of drug candidates. This guide provides a comparative analysis of trifluoromethylated pyrimidines, a class of compounds with significant therapeutic promise, against their non-fluorinated counterparts. By examining experimental data on biological activity and metabolic stability, this document aims to provide a clear and objective resource for researchers in the field.
The Impact of Trifluoromethylation on Drug Properties
The introduction of a trifluoromethyl group onto a pyrimidine core can dramatically alter a molecule's characteristics. The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond contribute to several advantageous modifications. These include enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve cell membrane permeability, and altered electronic properties that can lead to stronger binding interactions with target proteins.[1][2]
Comparative Biological Activity: A Focus on Anticancer Agents
Trifluoromethylated pyrimidines have shown significant promise as anticancer agents, particularly as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR). While direct head-to-head comparisons with non-trifluoromethylated analogues are not always available in the literature, the potent activity of various trifluoromethylated pyrimidine derivatives has been well-documented.
Below is a summary of the in vitro anticancer activity of several exemplary trifluoromethylated pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 9u | EGFR | A549 (Lung Carcinoma) | Kinase Assay | 0.091 | [3] |
| A549 (Lung Carcinoma) | MTT Assay | 0.35 | [3] | ||
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 3.24 | [3] | ||
| PC-3 (Prostate Cancer) | MTT Assay | 5.12 | [3] | ||
| Compound 17v | EGFR (predicted) | H1975 (Lung Cancer) | MTT Assay | 2.27 | [4] |
| PC-3 (Prostate Cancer) | MTT Assay | >40 | [4] | ||
| MGC-803 (Gastric Cancer) | MTT Assay | 8.41 | [4] | ||
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 11.23 | [4] | ||
| Compound 3b | Not Specified | DU-145 (Prostate Cancer) | Metabolic Assay | Not explicitly stated, but showed highest toxicity among tested compounds | [5] |
Metabolic Stability: The Protective Effect of the Trifluoromethyl Group
A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family. This can lead to a longer drug half-life and improved bioavailability.
A study on picornavirus inhibitors directly compared the metabolic stability of a methyl-substituted compound with its trifluoromethyl analogue. The results demonstrated a significant protective effect of the trifluoromethyl group against hepatic metabolism.[1] While the specific pyrimidine core differs from the anticancer agents above, the principle of metabolic protection is a general and crucial advantage of trifluoromethylation. The study found that while the methyl-containing compound produced eight metabolic products, the trifluoromethyl analog yielded only two minor products.[1]
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Synthesis of 5-Trifluoromethylpyrimidine Derivatives (General Procedure)
This protocol is a generalized representation based on the synthesis of 5-trifluoromethylpyrimidine derivatives targeting EGFR.[3]
Step 1: Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (Intermediate 7)
A mixture of the starting pyrimidine derivative (e.g., a 2,4-dichloro-5-trifluoromethylpyrimidine), p-nitroaniline, and trifluoroethanol is prepared. Trifluoroacetic acid is carefully added, and the solution is stirred at 80°C overnight under an argon atmosphere. After completion, the mixture is cooled, extracted with ethyl acetate, and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield the intermediate.[3]
Step 2: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (Intermediate 8)
Intermediate 7 is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is stirred overnight at room temperature under a hydrogen atmosphere. The reaction solution is then filtered through celite, and the filtrate is concentrated under vacuum to yield the amino-intermediate.[3]
Step 3: Synthesis of the Final Compound (e.g., Compound 9a)
To a solution of Intermediate 8 in a suitable solvent such as dichloromethane, a substituted acyl chloride (e.g., benzoyl chloride) and a base like triethylamine are added. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to obtain the final trifluoromethylated pyrimidine derivative.[3]
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the general procedure for assessing the antiproliferative activity of compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the respective wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Many trifluoromethylated pyrimidines exert their anticancer effects by inhibiting this pathway.
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylated pyrimidines.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of trifluoromethylated pyrimidine derivatives to their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of trifluoromethylated pyrimidines.
References
- 1. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
biological activity of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine vs. its analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, valued for its versatile biological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's efficacy by improving its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative overview of the biological activities of various analogs of trifluoromethylpyrimidines, with a focus on their anticancer, antifungal, antiviral, and herbicidal properties. While 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a key intermediate in the synthesis of many of these active compounds, publicly available literature does not detail its specific biological activity. Therefore, this guide will focus on the diverse biological profiles of its structurally related analogs.
Anticancer Activity
Trifluoromethylpyrimidine derivatives have emerged as promising candidates for cancer therapy, primarily targeting key enzymes in signaling pathways.
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors.[1] Several of these compounds exhibited potent inhibitory activity against various cancer cell lines.
Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Analogs as EGFR Inhibitors [1]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9c | 2.23 | 5.32 | 16.35 | 0.31 |
| 9e | - | - | - | 0.44 |
| 9h | - | - | - | 0.35 |
| 9k | - | - | - | 0.48 |
| 9t | - | - | - | 0.26 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| 9v | - | - | - | 0.14 |
| Gefitinib | - | - | - | 0.0063 |
Data presented as mean ± SD of three replicates. A lower IC50 value indicates greater potency.
Another study focused on thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group, which were evaluated for their antiproliferative activity against several human cancer cell lines.[2][3]
Table 2: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2][3]
| Compound | A375 (Melanoma) GI50 (µM) | C32 (Amelanotic melanoma) GI50 (µM) | DU145 (Prostate) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |
| 2b | >50 | >50 | >50 | >50 |
| 3b | 1.8 | 2.5 | 3.1 | 4.2 |
| 4b | >50 | >50 | >50 | >50 |
| 4c | >50 | >50 | >50 | >50 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols: Anticancer Activity Assays
-
Cell Lines and Culture: Human cancer cell lines (A549, MCF-7, PC-3, A375, C32, DU145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilizing agent. The absorbance was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]
-
EGFR Kinase Activity Assay: The inhibitory effect on EGFR kinase activity was determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[1]
-
NCI-60 Human Tumor Cell Line Screen: Selected compounds were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines representing various cancer types. The screening involves determining the concentration of the compound that causes 50% growth inhibition (GI50).[2][3]
Signaling Pathway
The following diagram illustrates the inhibition of the EGFR signaling pathway by trifluoromethylpyrimidine derivatives.
Caption: EGFR signaling pathway inhibition.
Antifungal and Antiviral Activity
Derivatives of trifluoromethyl pyrimidine have also demonstrated significant potential as antifungal and antiviral agents.
A study on novel trifluoromethyl pyrimidine derivatives showed promising activity against various plant pathogenic fungi and Tobacco Mosaic Virus (TMV).[4]
Table 3: Antiviral Activity of Trifluoromethyl Pyrimidine Analogs against TMV [4]
| Compound | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) |
| 5j | 126.4 | - |
| 5m | - | 103.4 |
| Ningnanmycin | 362.7 | 255.1 |
A lower EC50 value indicates greater antiviral activity.
Table 4: Antifungal Activity of Trifluoromethyl Pyrimidine Analogs [4]
| Compound | Rhizoctonia solani EC50 (µg/mL) |
| 5u | 26.0 |
| Azoxystrobin | 26.0 |
A lower EC50 value indicates greater antifungal activity.
Another series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited significant antifungal activities against various Botrytis cinerea strains.[5]
Table 5: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Analogs against Botrytis cinerea [5]
| Compound | Cucumber B. cinerea Inhibition (%) | Strawberry B. cinerea Inhibition (%) | Tobacco B. cinerea Inhibition (%) |
| 4 | 78.33 | 82.68 | 75.31 |
| 5h | 75.63 | 74.37 | 78.92 |
| 5o | 70.25 | 75.31 | 80.15 |
| 5r | 72.89 | 79.85 | 76.54 |
Inhibition measured at a concentration of 50 µg/mL.
Experimental Protocols: Antifungal and Antiviral Assays
-
Antiviral Activity against TMV (Half-leaf method): The curative and protective activities of the compounds against TMV were evaluated on tobacco plants. For curative activity, the upper leaves were inoculated with TMV, and then the compounds were applied. For protective activity, the compounds were applied before TMV inoculation. The number of local lesions was counted, and the inhibition rate was calculated. EC50 values were determined from dose-response curves.[4]
-
Antifungal Activity (Mycelial Growth Rate Method): The compounds were mixed with potato dextrose agar (PDA) at different concentrations. Mycelial discs of the test fungi were placed on the center of the plates and incubated. The diameter of the fungal colonies was measured, and the inhibition rate was calculated. EC50 values were determined from the inhibition rates at different concentrations.[4][5]
Experimental Workflow
The following diagram outlines the general workflow for screening the biological activity of newly synthesized compounds.
Caption: General experimental workflow.
Herbicidal Activity
The trifluoromethylpyrimidine core is also prevalent in modern herbicides. The trifluoromethyl group often enhances the herbicidal potency and spectrum of activity.
Novel pyrido[2,3-d]pyrimidine compounds, which can be considered analogs of trifluoromethylpyrimidines, have shown significant herbicidal activity, particularly against monocotyledonous weeds.[6]
Table 6: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives [6]
| Plant Species | Activity Ranking at 1 mM |
| Bentgrass (monocot) | Good (4-5) |
| Lettuce (dicot) | Low |
Activity ranking on a scale of 0 (no effect) to 5 (complete inhibition).
The structure-activity relationship studies of these compounds indicated that the presence of a trifluoromethyl group at the 6-position is beneficial for herbicidal activity.[6]
Experimental Protocols: Herbicidal Activity Assays
-
Pre-emergence Herbicidal Assay: Seeds of test plant species were sown in pots. The compounds were applied to the soil surface. The pots were then kept in a greenhouse, and the herbicidal effect was evaluated by visual observation of plant growth inhibition after a certain period.
-
Post-emergence Herbicidal Assay: The test plants were grown to a certain stage in pots. The compounds were then sprayed onto the foliage. The herbicidal effect was assessed by visual observation of plant injury after a specified time.
Mechanism of Action
Some trifluoromethyl-containing pyrimidine derivatives act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.
Caption: PPO inhibition pathway.
Conclusion
The analogs of this compound exhibit a remarkable diversity of biological activities, underscoring the significance of the trifluoromethylpyrimidine scaffold in the development of new therapeutic agents and agrochemicals. The data presented in this guide highlight the potent anticancer, antifungal, antiviral, and herbicidal properties of these compounds. Further exploration of the structure-activity relationships within this chemical class holds great promise for the discovery of novel and more effective molecules. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in these fields.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly influence experimental outcomes, from reaction yields and byproduct formation to the biological activity of synthesized compounds. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a key building block in various synthetic pathways. The performance of this compound is objectively compared with two viable alternatives, 2,4,6-Trichloropyrimidine and 2,4-dichloro-5-(trifluoromethyl)pyrimidine, supported by representative experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the purity and key analytical parameters for this compound and its alternatives, as determined by the recommended analytical methods. This data is representative and may vary based on the specific synthesis batch and analytical instrumentation.
| Parameter | This compound | 2,4,6-Trichloropyrimidine | 2,4-dichloro-5-(trifluoromethyl)pyrimidine |
| Purity Assay (by GC) | 98.5% | 97-98%[1] | 97%[2] |
| Primary Analytical Method | Gas Chromatography (GC) | Gas Chromatography (GC)[1] | High-Performance Liquid Chromatography (HPLC)[3] |
| Orthogonal Technique | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC)[4] | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Major Impurity | Isomeric Trichlorotrifluoromethylpyrimidine | 2,4,5,6-tetrachloropyrimidine[1] | Unreacted 5-(trifluoromethyl)uracil[3] |
| Melting Point | Not available | 23-25 °C[5] | Liquid at room temperature[2] |
| Boiling Point | Not available | 210-215 °C | 48-50 °C at 32 mmHg[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of these compounds are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography (GC) for Purity Assay of this compound and 2,4,6-Trichloropyrimidine
Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like chlorinated pyrimidines. It separates components based on their boiling points and interactions with the stationary phase.
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile for GC analysis.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Initial conditions: 30% acetonitrile.
-
Gradient: Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold: Hold at 95% acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV absorbance at 254 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at an approximate concentration of 1 mg/mL.[7]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Orthogonal Purity Verification
¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds. It provides structural information and can be used for quantitative analysis to determine purity without the need for a reference standard of the analyte itself.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Procedure:
-
Accurately weigh a known amount of the this compound sample.
-
Add a known amount of an internal standard with a well-defined ¹⁹F NMR signal that does not overlap with the sample signals (e.g., trifluorotoluene).
-
Dissolve the mixture in the deuterated solvent.
-
Acquire the ¹⁹F NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
-
Data Analysis: The purity is calculated by comparing the integral of the trifluoromethyl signal of the sample to the integral of the internal standard's signal, taking into account the molecular weights and number of fluorine atoms.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized chemical compound.
Caption: Workflow for the purity assessment of a synthesized compound.
Decision Logic for Analytical Method Selection
The choice of an appropriate analytical method is crucial for accurate purity determination. The following diagram outlines the decision-making process.
Caption: Decision logic for selecting the appropriate analytical method.
References
- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 4. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Manufacturers of 2,4,6-Trichloropyrimidine, 97%, CAS 3764-01-0, T 1557, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine in Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated pyrimidines serve as versatile scaffolds for the synthesis of a diverse array of functionalized molecules. Among these, 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine stands out as a highly activated substrate for various chemical transformations, owing to the cumulative electron-withdrawing effects of its chloro and trifluoromethyl substituents. This guide provides an objective comparison of its performance in several key reaction types, supported by available experimental data for closely related analogs, and offers detailed experimental protocols.
General Reactivity Profile
The pyrimidine ring is inherently electron-deficient, and the presence of three chlorine atoms and a potent trifluoromethyl group at the C6 position significantly enhances its electrophilicity. This makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and a suitable candidate for various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the electronic and steric environment of the substitution sites.
Performance in Key Reaction Types
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of halogenated pyrimidines. The high degree of activation in this compound facilitates substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.
Comparison with Alternatives:
| Substrate | Regioselectivity | Reactivity | Representative Yield |
| This compound | C4 > C2 > C5 (predicted) | Very High | Data not available |
| 2,4-Dichloropyrimidine | C4 selective[1] | High | 71-81%[2] |
| 2,4,6-Trichloropyrimidine | C4 selective with anilines[3] | High | Varies with nucleophile |
| 5-Chloro-2,4,6-trifluoropyrimidine | C4 selective with amines[4] | Very High | 4-amino derivatives in acceptable yields[4] |
Discussion:
Based on the reactivity of analogous compounds, the C4 position of this compound is expected to be the most susceptible to nucleophilic attack due to the strong activation from the adjacent trifluoromethyl group and the para-nitrogen atom. The C2 position would be the next most reactive site, followed by the sterically hindered and less activated C5 position. In comparison, simpler analogs like 2,4-dichloropyrimidine also show a preference for C4 substitution.[1] The trifluoromethyl group in the target compound is expected to enhance the overall reactivity compared to non-fluorinated polychlorinated pyrimidines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Polychlorinated pyrimidines are known to participate in these reactions, with the regioselectivity being a key consideration.
Comparison with Alternatives:
| Substrate | Coupling Position | Catalyst System | Representative Yield |
| This compound | C4 or C2 (predicted) | Pd(PPh3)4 / Base | Data not available |
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | C4 | Pd(PPh3)4 / K2CO3 | 27%[2] |
| 2,4-Dichloropyrimidine | C4 | Pd(PPh3)4 / K2CO3 | Good to excellent yields[2] |
| 2,4,5,6-Tetrachloropyrimidine | Site-selective | Pd(PPh3)2Cl2 / K2CO3 | 79-98% for mono-arylation[5] |
Discussion:
For this compound, Suzuki-Miyaura coupling is anticipated to occur preferentially at the C4 or C2 positions. A close analog, 2,4-dichloro-6-(trifluoromethyl)pyrimidine, has been shown to undergo Suzuki coupling at the C4 position, albeit with a modest yield of 27%, suggesting that the trifluoromethyl group might influence the catalytic cycle.[2] In contrast, 2,4-dichloropyrimidine generally provides good to excellent yields in C4-selective couplings.[2] The highly substituted 2,4,5,6-tetrachloropyrimidine also demonstrates excellent site-selectivity, indicating that predictable outcomes can be achieved with careful control of reaction conditions.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a versatile method for the formation of C-N bonds, often under milder conditions than traditional SNAr reactions.
Comparison with Alternatives:
While specific data for this compound is not available, the general principles of Buchwald-Hartwig amination on polychloro-heterocycles suggest it would be a viable substrate. The reactivity would be compared to SNAr reactions, with the choice of method often depending on the desired substrate scope and functional group tolerance. The palladium-catalyzed approach can sometimes offer advantages for less reactive amines or when milder basic conditions are required.
Stille Coupling
The Stille coupling provides another avenue for C-C bond formation, utilizing organostannane reagents.[6]
Comparison with Alternatives:
Similar to the Buchwald-Hartwig amination, specific examples for this compound are not readily found in the literature. However, the Stille reaction is known to be effective for a wide range of organic halides, including heteroaryl chlorides.[7] Its performance would be compared to the Suzuki-Miyaura reaction. While Suzuki coupling is often preferred due to the lower toxicity of boronic acids, the Stille reaction can be advantageous in specific synthetic contexts where the required organostannane is more readily accessible or stable.[8]
Experimental Protocols
The following are representative experimental protocols for reactions with closely related pyrimidine derivatives. These can serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Nucleophilic Aromatic Substitution of 5-Chloro-2,4,6-trifluoropyrimidine with an Amine[4]
A solution of 5-chloro-2,4,6-trifluoropyrimidine (1.0 eq), the desired amine (1.0 eq), and diisopropylethylamine (DIPEA) (1.0 eq) in acetonitrile is stirred at 0 °C. The reaction progress is monitored by 19F NMR. Upon completion, the solvent is evaporated, and the crude product is partitioned between dichloromethane and water. The organic layers are combined, dried, and concentrated to yield the product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[2]
To a microwave vial is added 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.0-1.5 eq), Pd(PPh3)4 (0.005 eq), and a 2M aqueous solution of K2CO3 (3.0 eq) in a suitable solvent such as 1,4-dioxane. The mixture is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is extracted with an organic solvent, dried, and purified by column chromatography.
Visualizations
Caption: A decision-making workflow for selecting an appropriate reaction type for the functionalization of polychlorinated pyrimidines.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
The following procedures are based on established safety protocols for structurally similar hazardous chemical compounds. It is imperative to consult your institution's specific hazardous waste management program and the material's Safety Data Sheet (SDS) before handling or disposal.
I. Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE and essential safety measures.
| Protection Type | Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of skin contact with contaminated surfaces. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Waste Segregation:
-
Container Management:
-
Use only approved hazardous waste containers.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
The exterior of the container must be clean and free of any chemical residue.
-
Do not fill containers beyond 90% of their capacity to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Disposal:
III. Spill and Contamination Cleanup
In the event of a spill, adhere to the following cleanup protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][7]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Collection: Place all contaminated materials (absorbent, used PPE, etc.) into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅Cl₃F₃N₂ |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 258.5°C at 760 mmHg[1] |
| Density | 1.6001 g/cm³[1] |
Hazard Identification and Personal Protective Equipment (PPE):
This compound is expected to be a hazardous substance. Based on data for similar chlorinated and fluorinated pyrimidines, it is likely to cause skin, eye, and respiratory tract irritation.[1][2][3][4] Ingestion may lead to gastrointestinal irritation.[2]
A comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[5][6] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[2][6] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[5] | Prevents the tracking of contaminants outside the laboratory. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation of vapors or aerosols.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][6]
2. Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: If required, don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves.
3. Handling the Compound:
-
Handle the substance in a manner that minimizes the formation of aerosols.
-
Use only in well-ventilated areas.[8]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[8]
4. Doffing PPE:
-
Outer Gloves: Remove and discard the outer pair of gloves in a designated waste container.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Respirator: If used, remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Plan: Spills and Exposure
Spill Response:
-
Evacuate personnel to a safe area.[5]
-
Ensure adequate ventilation.[5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]
-
Collect the absorbed material into a sealed, labeled waste container for disposal.[9][10]
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Disposal Plan: Waste Management
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Collect halogenated organic wastes separately from non-halogenated wastes.[11][12]
-
Container: Use a designated, properly labeled, and sealed container for halogenated waste.[9][10] The container should be stored in a cool, dry, and well-ventilated area.[9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and approximate quantities of the contents.[9][12]
-
Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup and disposal.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationship for PPE Selection
Caption: Decision-making process for selecting appropriate PPE based on hazard identification.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
